Disperse orange 3
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBOSJFEZZJZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061061 | |
| Record name | C.I. Disperse Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-40-5 | |
| Record name | 4-Amino-4′-nitroazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-nitrophenyl)azo]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE ORANGE 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Disperse Orange 3 chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the monoazo dye, Disperse Orange 3. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.
Chemical Identity
This compound, a synthetic dye belonging to the azo class, is characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. One of the rings is substituted with an amino group and the other with a nitro group.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 730-40-5[3][4][5][6][7] |
| EC Number | 211-984-8[4][8] |
| IUPAC Name | 4-[(E)-(4-Nitrophenyl)diazenyl]anilin[8] |
| Synonyms | 4-(4-Nitrophenylazo)aniline, C.I. 11005[4][5][6][8] |
| Molecular Formula | C₁₂H₁₀N₄O₂[4][5][6][9] |
| SMILES | Nc1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O[4] |
| InChI | 1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2/b15-14+[4] |
| InChIKey | UNBOSJFEZZJZLR-CCEZHUSRSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from dyeing textiles to its potential use in other scientific fields.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 242.23 g/mol [4][5][6] |
| Appearance | Orange, yellow-light-red powder[5] |
| Melting Point | ~200 °C (decomposes)[4], 210-220 °C[5] |
| Boiling Point | 460.2 °C[8] |
| Solubility | Water: 0.34 mg/L[8]. Ethanol, Acetone, Toluene: Soluble[5][7]. Chloroform: Very slightly soluble (when heated and sonicated)[8]. DMSO: Slightly soluble (when sonicated)[8]. Methanol: Slightly soluble (when sonicated)[8]. |
| UV-Vis Absorption Max (λmax) | 443 nm[4], 415 nm[1] |
| Density | 1.34 g/cm³[8] |
Synthesis
The primary manufacturing method for this compound involves a multi-step chemical process.
Experimental Protocol: Synthesis of this compound
A common synthesis route for this compound is as follows:[2][5]
-
Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine is treated with a solution of sodium nitrite in the presence of a strong acid (such as hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with aniline. This electrophilic substitution reaction typically occurs at the para-position of the aniline ring.
-
Hydrolysis: The intermediate product is then treated with a sodium hydroxide solution and boiled to hydrolyze and remove any sulfonate groups that may have been used to direct the coupling reaction.
-
Isolation and Purification: The final product, this compound, is then isolated by filtration, washed, and dried.
Caption: A simplified workflow for the synthesis of this compound.
Applications
This compound is primarily used as a disperse dye for coloring synthetic fibers.[10] Its applications include the dyeing of:
It has also been used in hair dyes and as a colorant in other materials.
Safety and Hazards
This compound is classified as a skin irritant and sensitizer, and may cause an allergic skin reaction.[3] It is also classified as causing serious eye irritation and may cause respiratory irritation.[3] Due to its potential as an allergen, its use in certain applications, such as tattoo inks, has been restricted in some regions.
Logical Relationships
The diagram below illustrates the logical flow from the chemical's core identity to its functional applications and associated hazards.
Caption: Logical relationships of this compound's core attributes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 730-40-5 [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. This compound Dye content 90 730-40-5 [sigmaaldrich.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound – Wikipedia [de.wikipedia.org]
- 9. GSRS [precision.fda.gov]
- 10. dormer.com [dormer.com]
An In-depth Technical Guide to the Synthesis of C.I. 11005 (Disperse Orange 3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. 11005, chemically known as 4-((4-Nitrophenyl)diazenyl)aniline and commonly referred to as Disperse Orange 3. This monoazo dye is of significant interest in various industrial and research applications. This document details the core synthetic route, reaction mechanisms, experimental protocols, and key characterization data.
Synthesis Pathway Overview
The synthesis of C.I. 11005 is primarily achieved through a two-step process, a classic example of azo dye formation:
-
Diazotization of p-Nitroaniline: The process commences with the conversion of the primary aromatic amine, p-nitroaniline, into a diazonium salt. This is typically accomplished by treating p-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C).
-
Azo Coupling: The resulting p-nitrobenzenediazonium salt, a potent electrophile, is then reacted with aniline, which acts as the coupling agent. The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the electron-rich aniline ring, typically at the para-position, to form the final azo dye, 4-((4-Nitrophenyl)diazenyl)aniline.
The overall synthesis can be represented by the following workflow:
Reaction Mechanism
The synthesis of C.I. 11005 is governed by two fundamental reaction mechanisms in organic chemistry: diazotization and electrophilic aromatic substitution.
Mechanism of Diazotization
The diazotization of p-nitroaniline involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nitrosonium ion is then attacked by the nucleophilic amino group of p-nitroaniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the p-nitrobenzenediazonium ion.
Spectroscopic Analysis of Disperse Orange 3: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Disperse Orange 3 (DO3), a monoazo dye, with a focus on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the core principles, experimental protocols, and data interpretation relevant to the characterization of this compound.
Introduction to this compound
This compound, chemically known as 4-(4-nitrophenylazo)aniline, is a typical "push-pull" chromophore.[1][2] Its molecular structure features an electron-donating amino group and an electron-withdrawing nitro group at opposite ends of a π-conjugated azobenzene system.[1][2] This configuration facilitates significant electron mobility across the molecule, which is fundamental to its color and spectroscopic properties. DO3 is utilized in various industrial applications, including textile dyeing for materials like acetate, nylon, silk, wool, and cotton, as well as in the formulation of some semi-permanent hair dyes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key analytical technique for quantitatively characterizing organic dyes like this compound. The absorption of UV and visible light by DO3 corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
Quantitative UV-Vis Spectroscopic Data
The absorption characteristics of this compound are solvent-dependent, a phenomenon known as solvatochromism. The primary absorption band in the visible region is attributed to a π-π* electronic transition.[1] A summary of the key quantitative data is presented below.
| Solvent | λmax (nm) | Molar Absorptivity (εmax) (M⁻¹ cm⁻¹) | Reference |
| Ethanol | 443 | 1.35 x 10⁴ (at 10⁻⁴ M) | [1][2] |
| Tetrahydrofuran | 443 | Not Reported | [1] |
| Cyclohexane | 398 | Not Reported | [1] |
| Dimethylsulfoxide | 474 | Not Reported | [1] |
| Not Specified | 415 | Not Reported | [3][4] |
In addition to the main visible band, weaker absorption bands are observed in the UV region:
| Solvent | λmax (nm) | Associated Transition | Reference |
| Ethanol | 227 | Primary π* ← π | [2] |
| Ethanol | 275 | Secondary π* ← π | [2] |
| Tetrahydrofuran | 276 | Not Specified | [1] |
Experimental Protocol for UV-Vis Analysis
A standard experimental procedure for the UV-Vis analysis of azo dyes is outlined below.
Objective: To determine the absorption spectrum and λmax of this compound in a suitable solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M).[2]
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-700 nm).[5]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance.
-
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer.
-
Data Acquisition: Record the absorption spectrum.
-
Repeatability: Repeat the measurement for all prepared concentrations.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to determine molar absorptivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Quantitative FTIR Spectroscopic Data
The following table summarizes the characteristic FTIR absorption peaks for a thin film of this compound and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Molecular Structure/Functional Group | Vibrational Mode |
| 3434 | O-H | Stretching |
| 3404 | O-H | Stretching |
| 3128 | N-H | Stretching |
| 2927 | C-H | Stretching |
| 1641 | C=C | Stretching |
| 1600 | C=C | Stretching |
| 1513 | NO₂ | Asymmetric Stretching |
| 1456 | C-H | Bending |
| 1425 | C-H | Bending |
| 1393 | N=N | Stretching |
| 1342 | NO₂ | Symmetric Stretching |
| 1139 | C-N | Stretching |
| 1133 | C-N | Stretching |
| 1107 | C-N | Stretching |
| 1043 | C-O | Stretching |
| 856 | C-H | Out-of-plane Bending |
| 831 | C-H | Out-of-plane Bending |
| 754 | C-H | Out-of-plane Bending |
| 658 | C-C | Bending |
Data sourced from a study on DO3 thin films.[6]
Experimental Protocol for FTIR Analysis
A general procedure for obtaining an FTIR spectrum of a solid dye sample is as follows.
Objective: To identify the functional groups of this compound using FTIR spectroscopy.
Materials:
-
This compound powder
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound sample and KBr powder to remove any moisture.
-
Weigh a small amount of the sample (typically 1-2 mg) and mix it with approximately 100-200 mg of KBr.
-
Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure to form a thin, transparent KBr pellet.
-
-
Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Run a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.
-
Sample Spectrum: Run the sample scan to obtain the FTIR spectrum of this compound. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Visualizations
Chemical Structure and Key Functional Groups
Caption: Key functional groups of this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for UV-Vis and FTIR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 730-40-5 [chemicalbook.com]
- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 6. eurekaunima.com [eurekaunima.com]
An In-depth Technical Guide to the Identification of Disperse Orange 3 (CAS No. 730-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Orange 3 (CAS No. 730-40-5), a monoazo dye, has been widely used in the textile industry for dyeing synthetic fibers. Its prevalence and potential as a skin sensitizer necessitate robust and reliable methods for its identification and characterization. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, analytical identification methods, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, alongside a discussion of the immunological mechanisms underlying its role in allergic contact dermatitis. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.
Physicochemical Properties
This compound is an organic compound characterized by an azobenzene structure with amino and nitro functional groups. It typically appears as an orange to red-brown powder.[1] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 730-40-5 | [1] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | Orange to yellow-red/red to dark brown powder | [1][2] |
| Melting Point | ~200-220 °C (with decomposition) | [1][3][4] |
| Water Solubility | 290.7 µg/L at 25 °C | [5][6] |
| Solubility | Soluble in ethanol, acetone, and toluene. | [1][7] |
| Vapor Pressure | 1.19 x 10⁻⁸ mmHg at 25 °C | [8] |
| pKa (Predicted) | 2.78 ± 0.10 | [8] |
| UV-Vis λmax | ~415 - 443 nm | [9][10] |
Synthesis of this compound
The synthesis of this compound typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction. A common method is the diazotization of 4-nitroaniline and its subsequent coupling with aniline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1][7][8]
Materials:
-
4-Nitroaniline (p-nitroaniline)
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dodecylbenzene sulfonic acid
-
alpha-Methylnaphthalene (optional, as a solvent)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Filtration apparatus
-
Beakers and flasks
-
Stirring apparatus
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a flask, dissolve 13.8 g of 4-nitroaniline in a suitable solvent system. One described method uses 70 g of alpha-methylnaphthalene and 49 g of dodecylbenzene sulfonic acid, stirred at 45 °C until dissolved.[8]
-
Alternatively, a more traditional aqueous method involves suspending 4-nitroaniline in dilute hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 7.0 g of sodium nitrite in water to the cooled 4-nitroaniline mixture while maintaining the temperature between 0-5 °C.
-
Stir the mixture for approximately 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, prepare a solution of 9.3 g of aniline.
-
Slowly add the aniline solution to the chilled diazonium salt solution from step 1. The mixture should immediately turn a bright orange color.[8]
-
Continue stirring the reaction mixture for several hours (e.g., 6 hours) and allow the temperature to slowly rise, for instance, to about 65 °C, to ensure the coupling reaction goes to completion.[8]
-
-
Isolation and Purification:
-
The resulting product, this compound, will precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the collected solid with water to remove any unreacted salts and acids.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product in a vacuum oven.
-
Diagram: Synthesis of this compound
Caption: Synthesis pathway of this compound.
Analytical Identification
The identification and quantification of this compound, particularly in consumer products like textiles, is crucial for regulatory compliance and safety assessment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for this purpose.
Experimental Protocol: LC-MS/MS Analysis of this compound in Textiles
This protocol is a composite of methodologies described in the literature for the analysis of disperse dyes in textile matrices.[2][3][4][11][12]
1. Sample Preparation and Extraction:
-
Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.
-
Place the sample into a conical flask.
-
Add 20 mL of a suitable extraction solvent. Dimethylformamide (DMF) and methanol have been shown to be effective.[2][4]
-
Sonicate the sample at an elevated temperature (e.g., 50 °C) for 30 minutes to facilitate the extraction of the dye.[2]
-
After extraction, centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid material.[2]
-
Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulates.[2]
-
The filtered extract can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and methanol).[2]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reverse-phase C8 or C18 column is typically used. For example, a ZORBAX XDB-C8 (50 mm × 2.1 mm, 1.8 µm) or a Phenomenex Kinetex C18 (100 x 2.1mm, 1.7µm).[2][11]
-
Mobile Phase: A gradient elution using two mobile phases is common.
-
Gradient Program: A typical gradient might start with a lower percentage of organic phase (e.g., 40% B), increasing over several minutes to a higher percentage (e.g., 60% B or higher) to elute the analyte.[11]
-
Flow Rate: A flow rate of 0.3 - 0.6 mL/min is generally appropriate for columns of this dimension.[2]
-
Column Temperature: Maintaining a constant column temperature (e.g., 55 °C) can improve reproducibility.[11]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry System: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the detection of this compound, monitoring for the protonated molecule [M+H]⁺.
-
MS/MS Transitions: For quantification and confirmation, specific precursor-to-product ion transitions should be monitored in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 243. Product ions can be determined by infusing a standard solution and performing a product ion scan.
3. Data Analysis:
-
Identification of this compound is based on the retention time and the presence of the specific MS/MS transitions compared to a certified reference standard.
-
Quantification is typically performed by constructing a calibration curve using external standards.
Diagram: Analytical Workflow for this compound in Textiles
Caption: Workflow for the analysis of this compound.
Toxicological Profile and Skin Sensitization
This compound is recognized as a hazardous substance with the potential to cause skin irritation, eye irritation, and respiratory irritation.[13][14] Of significant concern is its capacity to act as a skin sensitizer, leading to allergic contact dermatitis.[14]
Table 2: Toxicological Data for this compound
| Endpoint | Value | Classification/Remarks | Reference(s) |
| Acute Oral Toxicity | LD50 (ATE) > 2000 mg/kg | Not classified as acutely toxic via oral route (based on ATE). | [15] |
| Acute Dermal Toxicity | LD50 (ATE) > 2000 mg/kg | Not classified as acutely toxic via dermal route (based on ATE). | [15] |
| Skin Irritation | Irritating to skin | Causes skin irritation. | [13][14] |
| Eye Irritation | Irritating to eyes | Causes serious eye irritation. | [13][14] |
| Respiratory Irritation | Irritating to respiratory system | May cause respiratory irritation. | [13][14] |
| Skin Sensitization | Skin Sensitizer | May cause an allergic skin reaction. | [13][14] |
| Carcinogenicity | Limited evidence | Limited evidence of a carcinogenic effect. Not enough data for a definitive assessment. | [14] |
Mechanism of Skin Sensitization
This compound is a small molecule, known as a hapten, which can penetrate the outer layer of the skin. The mechanism of skin sensitization is a complex immunological process involving two phases: induction and elicitation.
-
Induction Phase (Sensitization):
-
Haptenation: Upon penetrating the skin, this compound or its metabolites can covalently bind to endogenous skin proteins, forming a hapten-protein complex. There is evidence to suggest that azo dyes can be metabolized by skin microbiota into aromatic amines, which may be the primary sensitizing agents.[15]
-
Antigen Presentation: These haptenated proteins are recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.
-
APC Maturation and Migration: The APCs internalize the complex, process it, and migrate to the regional lymph nodes.
-
T-Cell Priming: In the lymph nodes, the APCs present the haptenated peptide to naive T-cells, leading to their activation, proliferation, and differentiation into memory T-cells.
-
-
Elicitation Phase (Allergic Reaction):
-
Upon subsequent exposure to this compound, the hapten-protein complexes are formed again.
-
Memory T-cells in the skin recognize these complexes, leading to their activation and the release of pro-inflammatory cytokines.
-
This inflammatory cascade results in the clinical symptoms of allergic contact dermatitis, such as redness, swelling, and blistering at the site of contact.
-
Diagram: Skin Sensitization Pathway for this compound
Caption: Immunological pathway of skin sensitization.
Conclusion
This technical guide has provided a detailed overview of the identification and characterization of this compound. The summarized physicochemical and toxicological data, along with detailed experimental protocols for synthesis and analysis, serve as a valuable resource for researchers and professionals. The elucidation of the skin sensitization pathway highlights the importance of understanding the biological activity of such compounds. The methodologies and data presented herein are intended to support further research, ensure product safety, and aid in the development of alternative, less hazardous dyes.
References
- 1. Effector and regulatory mechanisms in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Allergic contact dermatitis - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. 4-(4-Nitrophenoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Immunoregulation of allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. an.shimadzu.com [an.shimadzu.com]
- 13. fchpt.stuba.sk [fchpt.stuba.sk]
- 14. Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Tr… [ouci.dntb.gov.ua]
- 15. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Nitrophenylazo)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrophenylazo)aniline, also known as Disperse Orange 3, is an aromatic azo compound characterized by the presence of a nitro group and an amino group at opposite ends of a diazene bridge connecting two phenyl rings. This "push-pull" electronic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields, including dye chemistry and potentially in the realm of pharmaceuticals and material science. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(4-Nitrophenylazo)aniline, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.
Core Physical and Chemical Properties
The physicochemical properties of 4-(4-Nitrophenylazo)aniline are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in different chemical and biological systems.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | Orange to red-brown solid/powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water. Soluble in some organic solvents. | N/A |
| pKa | 3.40 ± 0.50 (Predicted) | [2] |
Spectral Properties
| Spectrum Type | Key Peaks / Maxima (λmax) | Source |
| UV-Vis | An intense absorption band is reported at 443 nm in tetrahydrofuran, corresponding to a π-π* electronic transition. A weaker band is observed at 276 nm in the UV range.[3] The strong absorption band varies in different solvents, from 398 nm in cyclohexane to 474 nm in dimethylsulfoxide.[3] | [3] |
| FTIR (cm⁻¹) | 3434 (O-H), 3404 (O-H), 3128 (N-H), 2927 (C-H), 1641 (C=C), 1600 (C=C), 1513 (C=C, NO₂), 1456 (C-H), 1425 (C-H), 1393 (N=N), 1342 (NO₂), 1139 (C-N), 1133 (C-N), 1107 (C-N), 1043 (C-O), 856 (C-H), 831 (C-H), 754 (C-H), 658 (C-C) | [4] |
| ¹H NMR | A ¹H NMR spectrum is available. | [5] |
| ¹³C NMR | Not available | N/A |
Experimental Protocols
Synthesis of 4-(4-Nitrophenylazo)aniline (this compound)
The synthesis of 4-(4-Nitrophenylazo)aniline is typically achieved through a two-step process involving the diazotization of 4-nitroaniline followed by an azo coupling reaction with aniline.
Experimental Workflow for Synthesis
References
An In-depth Technical Guide to the Solubility of Disperse Orange 3 in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Disperse Orange 3 (C.I. 11005), a monoazo dye. An understanding of its solubility in different organic solvents is crucial for its application in textile dyeing, manufacturing, and various research contexts. This document details the physicochemical properties of this compound, presents available quantitative and qualitative solubility data, and outlines the experimental protocols for solubility determination.
Physicochemical Properties of this compound
This compound is a synthetic dye characterized by the presence of an azo functional group (-N=N-). Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-((4-nitrophenyl)diazenyl)aniline | [1][2] |
| CAS Number | 730-40-5 | [1] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | Red to dark brown powder | [1][2] |
| Melting Point | ~200-220 °C (decomposes) | [1][2] |
| Water Solubility | 290.7 µg/L at 25 °C | [1] |
Solubility of this compound
The solubility of this compound is a critical factor in its application, particularly in dyeing processes where the dye needs to be transferred from a medium to a substrate.
Qualitative Solubility in Organic Solvents
This compound exhibits varying degrees of solubility in different organic solvents. The available qualitative data is summarized in the table below.
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Toluene | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Chloroform | Very Slightly Soluble (with heating and sonication) | [1] |
Quantitative Solubility in Supercritical Carbon Dioxide
A study by Lee et al. (1999) measured the solubility of this compound in scCO₂ at various temperatures and pressures. The data from this study is presented below.[3]
| Temperature (K) | Pressure (bar) | Solubility (mol fraction x 10⁶) |
| 323.7 | 100 | 0.12 |
| 323.7 | 150 | 0.45 |
| 323.7 | 200 | 0.98 |
| 323.7 | 250 | 1.65 |
| 323.7 | 300 | 2.35 |
| 353.7 | 100 | 0.10 |
| 353.7 | 150 | 0.52 |
| 353.7 | 200 | 1.20 |
| 353.7 | 250 | 2.05 |
| 353.7 | 300 | 2.95 |
| 383.7 | 100 | 0.08 |
| 383.7 | 150 | 0.58 |
| 383.7 | 200 | 1.45 |
| 383.7 | 250 | 2.45 |
| 383.7 | 300 | 3.50 |
| 413.7 | 150 | 0.65 |
| 413.7 | 200 | 1.65 |
| 413.7 | 250 | 2.80 |
| 413.7 | 300 | 4.00 |
Experimental Protocols for Solubility Determination
The solubility of a dye like this compound can be determined using several established methods. The two most common methods are the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a direct and straightforward technique that involves measuring the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached and the solution is saturated.
-
Separation of Undissolved Solute: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then slowly evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the dye).
-
Mass Determination: Once the solvent is completely removed, the container with the dry dye residue is cooled to room temperature in a desiccator and weighed accurately. This process of heating, cooling, and weighing is repeated until a constant mass is obtained.
-
Calculation of Solubility: The mass of the dissolved dye is determined by subtracting the initial mass of the empty container from the final constant mass. The solubility is then calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Caption: Workflow for the gravimetric determination of solubility.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is an indirect method that relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Methodology:
-
Determination of Maximum Absorbance Wavelength (λmax): A dilute solution of this compound in the chosen solvent is prepared. The absorbance spectrum of this solution is recorded using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). For this compound, this is typically around 415-443 nm.[2]
-
Preparation of a Calibration Curve: A series of standard solutions of this compound with accurately known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then plotted with absorbance versus concentration.
-
Preparation of a Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (agitation of an excess of the dye in the solvent at a constant temperature).
-
Sample Preparation and Measurement: The saturated solution is filtered to remove undissolved solids. A small, accurately measured volume of the clear saturated solution is then diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of this diluted solution is measured at λmax.
-
Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve using its measured absorbance. This value is then multiplied by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
Caption: Workflow for the UV-Vis spectrophotometric determination of solubility.
Conclusion
This technical guide has summarized the available solubility information for this compound in various organic solvents. While qualitative data indicates its solubility in common solvents like ethanol, acetone, and toluene, quantitative data in these solvents is sparse in the public domain. However, detailed quantitative solubility data in supercritical carbon dioxide is available, reflecting the increasing interest in environmentally benign solvent systems. The provided experimental protocols for the gravimetric and UV-Vis spectrophotometry methods offer robust approaches for researchers to determine the solubility of this compound in specific solvents of interest, enabling further research and application development.
References
Technical Guide: Molar Extinction Coefficient of Disperse Orange 3 in Ethanol
This technical guide provides a comprehensive overview of the molar extinction coefficient of the monoazo dye Disperse Orange 3 in ethanol. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this dye in their work. This document outlines the quantitative spectrophotometric properties, a detailed experimental protocol for their determination, and a visual representation of the experimental workflow.
Quantitative Spectrophotometric Data
The molar extinction coefficient (or molar absorptivity), ε, is a fundamental, intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. This value is a critical parameter in quantitative analysis, particularly for determining the concentration of a substance in solution using the Beer-Lambert law.
The key spectrophotometric data for this compound (CAS: 730-40-5), also known as 4-(4-Nitrophenylazo)aniline, in an ethanolic solution are summarized below.
| Parameter | Value | Solvent | Reference |
| Maximum Absorbance Wavelength (λmax) | 443 nm | Ethanol | [1] |
| Molar Extinction Coefficient (εmax) | 1.35 × 104 M-1 cm-1 | Ethanol | [1] |
Note: The molar extinction coefficient was determined at a concentration of 10-4 M.[1]
Experimental Protocol: Determination of Molar Extinction Coefficient
The following protocol details the methodology for determining the molar extinction coefficient of this compound in ethanol using UV-Visible (UV-Vis) spectroscopy. This procedure is based on the principles of the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.
2.1. Materials and Equipment
-
Chemicals:
-
This compound (dye content ≥ 90%)
-
Ethanol (spectroscopic grade, UV cut-off < 210 nm)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
-
Pipettes (Class A)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
2.2. Procedure
Step 1: Preparation of Stock Solution
-
Accurately weigh a precise amount of this compound powder (e.g., ~0.0242 g for a 1 mM solution). The molecular weight of this compound is 242.23 g/mol .
-
Quantitatively transfer the weighed powder to a 100 mL volumetric flask.
-
Add a small amount of spectroscopic grade ethanol to dissolve the dye completely. Ensure thorough mixing by swirling or brief sonication if necessary, as this compound is soluble in ethanol[2][3].
-
Once dissolved, fill the flask to the calibration mark with ethanol. Stopper and invert the flask multiple times to ensure a homogeneous solution. This is the primary stock solution.
Step 2: Preparation of Standard Dilutions
-
Perform a series of dilutions from the stock solution to prepare several working standards of known, varying concentrations (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM)[1].
-
For each standard, use volumetric pipettes to transfer the required volume of the stock solution into separate volumetric flasks and dilute to the mark with spectroscopic grade ethanol.
Step 3: Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range that includes the visible spectrum (e.g., 350 nm to 600 nm) to identify the wavelength of maximum absorbance (λmax).
-
Use spectroscopic grade ethanol as the blank reference to zero the spectrophotometer.
-
Measure the full absorption spectrum of one of the dilute standard solutions to experimentally confirm the λmax, which is reported to be 443 nm[1].
-
Set the spectrophotometer to measure the absorbance at the determined λmax (443 nm).
-
Measure the absorbance of each prepared standard solution, starting from the lowest concentration. Rinse the cuvette with the next solution to be measured before filling.
Step 4: Data Analysis and Calculation
-
Plot a graph of absorbance (at λmax) on the y-axis versus the corresponding concentration (in mol/L) on the x-axis.
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration).
-
The slope of the linear regression line is equal to the product of the molar extinction coefficient (ε) and the path length of the cuvette (b).
-
Calculate the molar extinction coefficient using the formula: ε = Slope / b Since a standard 1 cm path length cuvette is used, b = 1 cm. Therefore, the slope of the line is the molar extinction coefficient in M-1 cm-1.
Workflow Visualization
The logical flow of the experimental protocol for determining the molar extinction coefficient is illustrated in the diagram below.
Caption: Experimental workflow for determining the molar extinction coefficient.
References
Toxicological Profile of Disperse Orange 3 and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 3, a monoazo dye, has been utilized in the textile industry for coloring synthetic fabrics such as acetates, nylon, silk, and wool.[1] Its use has raised toxicological concerns, primarily related to its potential as a skin sensitizer and the toxicological properties of its metabolic byproducts. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Executive Summary
This compound is classified as a skin and eye irritant, a respiratory irritant, and a potential skin sensitizer.[2] While acute toxicity appears to be low, the primary toxicological endpoint of concern is allergic contact dermatitis, a T-cell mediated hypersensitivity reaction.[2] Metabolism of this compound, particularly through azo-reduction by skin microflora, can lead to the formation of aromatic amines, such as p-phenylenediamine and p-nitroaniline. These metabolites are implicated as the primary sensitizing agents. Genotoxicity data for this compound is limited, though there is some evidence of a carcinogenic effect for related azo dyes. This guide compiles the available quantitative toxicological data, outlines the standard protocols for assessing the toxicity of such compounds, and provides visual representations of the key metabolic and signaling pathways involved in its toxicity.
Data Presentation: Quantitative Toxicology
The following tables summarize the available quantitative toxicological data for this compound and its potential metabolites or related compounds. It is important to note that specific quantitative data for this compound is limited in several areas.
| Compound | Test | Species | Route | Value | Reference |
| This compound | Acute Toxicity Estimate (ATE) | - | Oral | >2000 mg/kg | [3] |
| Acute Toxicity Estimate (ATE) | - | Dermal | >2000 mg/kg | [3] | |
| Skin Sensitization (LLNA) | Mouse | Dermal | Very weak sensitizer (no significant increase in lymph node cell count at 30%) | [4][5] | |
| p-Aminophenol | LD50 | Rat | Oral | 375, 671, 1270 mg/kg | [6] |
| LD50 | Mouse | Oral | 1550 mg/kg | [6] | |
| LD50 | Rat | Dermal | >5000 mg/kg | [7] | |
| LD50 | Rabbit | Dermal | >8000 mg/kg | [7] | |
| NOAEL (Subchronic) | Rat | Oral | 50 mg/kg/day | [8] | |
| LOAEL (Subchronic) | Rat | Oral | 150 mg/kg/day (based on renal effects) | [8] | |
| 4-Nitro-m-Phenylenediamine | LD50 | Mouse | Oral | 500 mg/kg | [9] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the reproducibility and interpretation of results. The following sections describe the standard protocols for assays relevant to the toxicological evaluation of this compound.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay is used to evaluate the potential of a substance to induce gene mutations.
-
Test Strains: A set of Salmonella typhimurium and/or Escherichia coli strains are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). These strains have mutations that make them unable to synthesize this amino acid.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[10]
-
Exposure: The test substance is mixed with the bacterial culture and the S9 mix (if used) and plated on a minimal agar medium lacking the specific amino acid.[10]
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosome Aberration Test - OECD 473
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8][11]
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).[8]
-
Metaphase Arrest: After exposure, a substance that arrests cells in metaphase (e.g., colcemid) is added to the cultures.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.[8]
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA) - OECD 490
This assay detects gene mutations and chromosomal events in mammalian cells.
-
Cell Line: The L5178Y TK+/- mouse lymphoma cell line is commonly used. These cells are heterozygous at the thymidine kinase (TK) locus.[3][12]
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any mutations at the TK locus.
-
Mutant Selection: Cells are then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and die, while TK-deficient mutant cells will survive and form colonies.[3]
-
Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A dose-dependent increase in mutant frequency that meets specific statistical criteria indicates a positive result.[12]
Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the preferred method for assessing the skin sensitization potential of a substance.
-
Animals: Typically, female CBA/J or BALB/c mice are used.[13]
-
Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.[13]
-
Proliferation Measurement: On day 6, the mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
-
Lymph Node Excision: The draining lymph nodes are excised and the proliferation of lymphocytes is measured by scintillation counting (for the radioactive method) or other appropriate methods.
-
Stimulation Index (SI): The degree of proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of this compound via azo-reduction.
Caption: T-cell mediated signaling in allergic contact dermatitis.
Caption: Experimental workflow for the Ames Test (OECD 471).
Conclusion
The toxicological profile of this compound is primarily characterized by its potential to cause allergic contact dermatitis through a T-cell mediated immune response. This is likely driven by its metabolic conversion to sensitizing aromatic amines by the skin microbiome. While acute toxicity appears low, data on chronic, reproductive, and carcinogenic effects of this compound are sparse, necessitating further investigation. The provided experimental protocols offer a framework for conducting comprehensive toxicological evaluations of this and similar azo dyes. The signaling and metabolic pathways illustrated highlight the key mechanisms underlying its adverse effects. For professionals in research and drug development, a thorough understanding of these toxicological aspects is essential for risk assessment and the development of safer alternatives.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vivotecnia.com [vivotecnia.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 10. nib.si [nib.si]
- 11. nucro-technics.com [nucro-technics.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. mds-usa.com [mds-usa.com]
A Comprehensive Technical Guide to C.I. Disperse Orange 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Orange 3 (Colour Index Number 11005) is a monoazo dye recognized for its application in the textile industry for dyeing polyester and acetate fibers.[1][2] Its chemical structure, characterized by an azobenzene core with an amino group and a nitro group, places it in the category of "push-pull" chromophores.[3] This guide provides an in-depth overview of the molecular and physical properties of C.I. This compound, its synthesis, analytical methodologies for its characterization, and a summary of its toxicological profile.
Molecular and Physicochemical Properties
C.I. This compound is an orange to yellow-light-red powder.[2][4] It is soluble in organic solvents such as ethanol, acetone, and toluene but is insoluble in water.[4][5] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [2][4][5][6][7] |
| Molecular Weight | 242.23 g/mol | [2][4][5][6][7][8] |
| CAS Registry Number | 730-40-5 | [2][4][5][6][7] |
| Melting Point | ~200-220 °C (decomposes) | [1][2][4][5] |
| Maximum Absorption (λmax) | 415 nm, 443 nm | [1][9] |
| Colour Index Number | 11005 | [1][4] |
Synthesis of C.I. This compound
The synthesis of C.I. This compound involves a diazotization reaction followed by an azo coupling. A common manufacturing method proceeds as follows:
-
Diazotization of 4-Nitrobenzenamine: 4-Nitrobenzenamine (p-nitroaniline) is diazotized.
-
Azo Coupling: The resulting diazonium salt is coupled with an aniline derivative.
-
Hydrolysis: The coupled product is then treated with a sodium hydroxide solution to hydrolyze a sulfonic acid group, yielding C.I. This compound.[3][4]
A detailed laboratory-scale synthesis protocol has also been described:
-
p-Nitroaniline is dissolved in a mixture of alpha-methylnaphthalene and dodecylbenzene sulfonic acid at 45°C.
-
Sodium nitrite (NaNO₂) is added, and the mixture is stirred and heated to 55°C.
-
Aniline is then added, causing the mixture to turn bright orange.
-
The reaction is allowed to proceed for six hours at approximately 65°C to yield the final product.[9]
Caption: Synthesis workflow for C.I. This compound.
Analytical Methodologies
The characterization and quantification of C.I. This compound are performed using various analytical techniques:
-
Chromatographic Methods: Thin-layer chromatography (TLC) has been used to detect the presence of this compound in textiles.[10] For more precise analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[1][6] Advanced methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provide high sensitivity for screening and quantification in various matrices, including textiles and environmental water samples.[11][12]
-
Spectroscopic Methods: UV-Visible spectrophotometry is a key technique for the analysis of C.I. This compound, which shows a major absorption peak around 415-443 nm.[1][9] Spectroscopic data from ¹H NMR, IR, and Mass Spectrometry are also available for structural elucidation.[8][13]
Experimental Protocol: A General Approach for LC-MS/MS Analysis
While specific instrument parameters vary, a general workflow for the analysis of C.I. This compound in a textile sample can be outlined:
-
Sample Preparation: A representative portion of the textile is extracted with a suitable solvent, such as methanol, often facilitated by ultrasonication. The extract is then centrifuged and filtered.
-
Chromatographic Separation: The filtered extract is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program is typically used for separation.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for C.I. This compound.
-
Quantification: A calibration curve is generated using certified reference standards to quantify the concentration of the dye in the sample.
Toxicological Profile
C.I. This compound is recognized as a skin sensitizer and can induce contact dermatitis, particularly in individuals working in the textile industry.[1][4][8] A significant observation is the high frequency of simultaneous positive patch test reactions to C.I. This compound and para-phenylenediamine (PPD), a common ingredient in hair dyes.[14] This suggests potential cross-sensitization.
Some studies have raised concerns about the carcinogenic potential of azo dyes, as they can be cleaved to form aromatic amines, some of which are known carcinogens. However, there is not enough data to definitively classify C.I. This compound as a carcinogen.
Relevance in Drug Development and Research
While primarily an industrial dye, C.I. This compound has been utilized in specific research contexts. For instance, it has been used as a model compound to study the biodegradation of azo dyes by microorganisms like the white rot fungus Pleurotus ostreatus.[1] Such studies are relevant to bioremediation and understanding the environmental fate of these compounds. The potential for azo dyes to interact with biological molecules has also been a subject of research, with some studies investigating the induction of DNA damage.
References
- 1. This compound | 730-40-5 [chemicalbook.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sdc.org.uk [sdc.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Thin-layer chromatography search for Disperse Yellow 3 and this compound in 52 stockings and pantyhose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. This compound(730-40-5) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Dyeing Polyester Fabrics with C.I. Disperse Orange 3
Application Note
This document provides a detailed protocol for the dyeing of 100% polyester fabrics using C.I. Disperse Orange 3 (CAS No. 730-40-5). This compound is a monoazo dye suitable for coloring hydrophobic fibers like polyester, yielding a vibrant orange shade.[1] The procedures outlined below cover two primary industrial methods: High-Temperature High-Pressure (HTHP) exhaust dyeing and continuous Thermosol dyeing. Adherence to the specified parameters is crucial for achieving optimal color yield, levelness, and fastness properties.
Key Properties of C.I. This compound:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 11005 |
| CAS Number | 730-40-5 |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.23 g/mol |
| Appearance | Orange to red powder |
| Solubility | Insoluble in water |
Experimental Protocols
High-Temperature High-Pressure (HTHP) Exhaust Dyeing
This method is a batch process suitable for dyeing polyester in various forms, including fabric and yarn. It utilizes high temperatures (above the boiling point of water) and pressure to facilitate dye penetration into the compact structure of polyester fibers.[2]
1.1. Materials and Equipment
-
100% Polyester fabric (scoured and pre-heat set)
-
C.I. This compound
-
Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate condensate)
-
Levelling agent (e.g., based on aromatic ester derivatives)[3]
-
Acetic acid (or a suitable pH buffer)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
High-temperature dyeing machine (e.g., jet, beam, or package dyer)
-
Beakers, graduated cylinders, and a magnetic stirrer
-
pH meter
1.2. Dyeing Procedure
A typical dyeing cycle for a medium shade depth is illustrated in the diagram below.
1.3. Recipe and Parameters
The following table summarizes the recommended quantitative parameters for the HTHP exhaust dyeing of polyester with this compound.
| Parameter | Recommended Value |
| Dye Concentration (% o.w.f.) | |
| - Pale Shades | 0.5 - 1.0 |
| - Medium Shades | 1.0 - 2.0 |
| - Deep Shades | 2.0 - 4.0 |
| Liquor Ratio | 1:10 to 1:15 |
| pH | 4.5 - 5.5 (adjusted with acetic acid) |
| Dispersing Agent | 0.5 - 1.0 g/L |
| Levelling Agent | 0.5 - 1.0 g/L |
| Dyeing Temperature | 130°C[2] |
| Time at Dyeing Temperature | 30 - 60 minutes (depending on shade depth) |
| Temperature Ramp Rate | 1 - 2°C/minute |
| Reduction Clearing | 2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide at 70-80°C for 15-20 minutes[4][5] |
1.4. Step-by-Step Protocol
-
Pre-treatment: Ensure the polyester fabric is properly scoured to remove any impurities, oils, and sizes.
-
Dye Bath Preparation:
-
Prepare a paste of the required amount of this compound with a small amount of dispersing agent and cold water.
-
Fill the dyeing machine with water, and add the dispersing agent and levelling agent.
-
Add the dye paste to the bath and ensure it is well dispersed.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]
-
-
Dyeing:
-
Load the polyester fabric into the machine.
-
Raise the temperature to 50-60°C and circulate for 10 minutes.
-
Increase the temperature to 130°C at a rate of 1-2°C per minute.[2]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.
-
Cool the dyebath down to 70-80°C.
-
-
After-treatment:
-
Drain the dyebath.
-
Rinse the fabric thoroughly.
-
Perform reduction clearing to remove unfixed surface dye, which is crucial for good wash fastness.[5][6] This is typically done by treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.[4]
-
Rinse, neutralize with a mild acid if necessary, and then give a final rinse.
-
Dry the fabric.
-
Thermosol Dyeing
The Thermosol process is a continuous method suitable for dyeing long lengths of woven or knitted polyester fabric, often in blends with cellulosic fibers. It involves padding the fabric with a dye dispersion, followed by drying and high-temperature fixation.[7][8]
2.1. Materials and Equipment
-
100% Polyester fabric
-
C.I. This compound
-
Dispersing agent
-
Migration inhibitor (e.g., sodium alginate)
-
Wetting agent
-
Acetic acid or a suitable pH buffer
-
Padding mangle
-
Drying unit (e.g., infrared pre-dryer and hot flue dryer)
-
Thermofixation unit (e.g., hot air chamber or contact heating)
2.2. Dyeing Procedure
The workflow for the continuous Thermosol dyeing process is depicted below.
2.3. Recipe and Parameters
The following table provides the quantitative parameters for the Thermosol dyeing process.
| Parameter | Recommended Value |
| Pad Liquor Composition | |
| - this compound | 10 - 40 g/L (depending on shade) |
| - Dispersing/Wetting Agent | 1 - 2 g/L |
| - Migration Inhibitor | 10 - 20 g/L |
| - pH | 4.5 - 5.5 (adjusted with acetic acid) |
| Padding Pick-up | 60 - 70% |
| Drying Temperature | 100 - 120°C |
| Thermofixation Temperature | 200 - 210°C[8] |
| Thermofixation Time | 60 - 90 seconds[7] |
| Reduction Clearing | 2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide at 70-80°C |
2.4. Step-by-Step Protocol
-
Pad Liquor Preparation: Prepare the padding liquor by dispersing the dye, dispersing/wetting agent, and migration inhibitor in water. Adjust the pH to 4.5-5.5.
-
Padding: The fabric is passed through the padding mangle to ensure uniform application of the dye liquor, with a wet pick-up of 60-70%.
-
Drying: The padded fabric is dried carefully to avoid dye migration. An initial pass through an infrared pre-dryer followed by a hot flue dryer at 100-120°C is common practice.[7]
-
Thermofixation: The dried fabric is then passed through a thermofixation unit where it is heated to 200-210°C for 60-90 seconds.[7][8] During this stage, the dye sublimes and diffuses into the polyester fibers.
-
After-treatment: The fabric is cooled and then undergoes a thorough rinsing and reduction clearing process, similar to the HTHP method, to remove any unfixed dye. This is followed by a final wash and drying.
Expected Fastness Properties
The fastness properties of polyester fabrics dyed with disperse dyes are generally good to excellent. The following table provides typical fastness ratings for polyester dyed with standard disperse dyes, which can be expected for this compound after proper after-treatment.
| Fastness Property | ISO Test Method | Expected Rating (Scale 1-5) |
| Washing Fastness | ISO 105-C06 | 4-5[9] |
| Rubbing Fastness (Crocking) | ISO 105-X12 | - Dry: 4-5 - Wet: 3-4 |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 4-6 (Varies with shade depth)[9] |
| Sublimation Fastness | ISO 105-P01 | 2-3 (Dependent on fixation temperature)[9] |
Note: The actual fastness ratings can vary depending on the dye concentration, depth of shade, and the effectiveness of the reduction clearing process.
References
- 1. US20090119853A1 - Process for dyeing polyester - Google Patents [patents.google.com]
- 2. autumnchem.com [autumnchem.com]
- 3. bluelakechem.com [bluelakechem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. truekung.com [truekung.com]
- 7. resiltextiles.com [resiltextiles.com]
- 8. autumnchem.com [autumnchem.com]
- 9. betakim.com.tr [betakim.com.tr]
Application Note: Disperse Orange 3 as a Potential Fluorescent Probe for Microscopy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Disperse Orange 3 (DO3) is a monoazo dye traditionally used in the textile industry. Structurally, it is a push-pull chromophore with an electron-donating amino group and an electron-withdrawing nitro group, which imparts its characteristic color. Recent spectroscopic analysis has revealed that this compound exhibits fluorescent properties, suggesting its potential for application as a fluorescent probe in microscopy. This document provides an overview of its known photophysical characteristics and a hypothetical protocol for its use in cellular imaging.
Disclaimer: The use of this compound as a fluorescent probe for microscopy is not well-established in scientific literature. The protocols provided herein are based on its known spectral properties and general principles of fluorescence microscopy and should be considered as a starting point for investigational use. Optimization will be required for specific applications.
Photophysical and Chemical Properties
This compound's potential as a fluorophore is based on its spectroscopic properties in solution. A key study examining its electronic absorption spectrum in ethanol revealed distinct absorbance and fluorescence characteristics.[1][2]
Table 1: Spectroscopic and Chemical Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀N₄O₂ | [3] |
| Molar Mass | 242.23 g/mol | [3] |
| Appearance | Orange to yellow-light red powder | [3][4] |
| Maximum Absorption (λ_max) | 443 nm (in Ethanol) | [1][2] |
| Maximum Emission (λ_em) | 532 nm (in Ethanol, with λ_ex at 440 nm) | [1] |
| Stokes Shift | 89 nm | [1] |
| Molar Extinction Coefficient (ε_max) | 1.35 x 10⁴ M⁻¹ cm⁻¹ (at 443 nm in Ethanol) | [1][2] |
| Solubility | Soluble in ethanol, acetone, toluene | [3][4][5] |
Principle of Fluorescence
The fluorescence of this compound arises from its push-pull electronic structure. Upon excitation with light of an appropriate wavelength (around 440 nm), the molecule absorbs energy, promoting an electron to an excited state. The subsequent return to the ground state results in the emission of a photon with lower energy (longer wavelength), observed as fluorescence at approximately 532 nm. The significant Stokes shift of 89 nm is advantageous for fluorescence imaging as it allows for effective separation of the excitation and emission signals, reducing background noise.[1]
Proposed Application: Staining of Fixed Cells
Based on its chemical properties, this compound could potentially be used to stain intracellular components in fixed cells. Its solubility in organic solvents like ethanol and acetone suggests it may permeate cell membranes, particularly after fixation and permeabilization. The following is a hypothetical protocol for evaluating this compound as a fluorescent stain.
Protocol: Staining of Fixed Adherent Cells with this compound
Materials and Reagents
-
This compound (powder)
-
Ethanol, absolute
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Glass coverslips
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., excitation filter ~440 nm, emission filter ~530-550 nm)
Workflow Diagram
Caption: Workflow for staining fixed cells with this compound.
Detailed Protocol
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving 2.42 mg of the powder in 10 mL of DMSO.
-
Vortex until fully dissolved. Store at -20°C, protected from light.
-
-
Cell Culture and Fixation:
-
Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working staining solution by diluting the 1 mM this compound stock solution in PBS to a final concentration of 1-10 µM. (Note: This concentration is a starting point and requires optimization).
-
Incubate the permeabilized cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for excitation around 440 nm and emission detection around 532 nm.
-
Acquire images and analyze the subcellular localization of the fluorescence signal.
-
Potential Signaling Pathway Interaction (Hypothetical)
Azo dyes can be susceptible to reduction by cellular enzymes, particularly azoreductases, which are often upregulated in hypoxic conditions. This reduction can lead to the cleavage of the azo bond (-N=N-), resulting in two separate amine compounds. This mechanism is the basis for some hypoxia-activated fluorescent probes. If this compound were to act similarly, its fluorescence could potentially be modulated by the cellular redox state.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Orange 3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse Orange 3 is a monoazo dye used extensively in the textile industry for dyeing polyester fibers[1][2]. Due to its potential to cause allergic reactions and the possibility of it containing or breaking down into carcinogenic aromatic amines, robust analytical methods for its detection and quantification are essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such dyes, offering high resolution and sensitivity[3][4]. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV-Vis detection.
Chromatographic Conditions
A summary of various reported and suitable HPLC conditions for the analysis of this compound is presented in Table 1. These methods can be adapted based on the available instrumentation and specific requirements of the analysis, such as the need for mass spectrometry compatibility.
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 (MS Compatible) | Method 3 (Gradient) |
| HPLC System | Standard Analytical HPLC with UV-Vis Detector | UPLC/HPLC with MS Detector | Standard Analytical HPLC with PDA/UV-Vis Detector |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm[5] | C18, 4.6 x 150 mm, 5 µm[6] | C18, 3.0 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[5] | Water with 0.1% Formic Acid[5][6] | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile with 0.1% Formic Acid[6] | Acetonitrile |
| Elution Mode | Isocratic | Isocratic/Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] | 0.5 mL/min |
| Injection Volume | 10 µL | 5 µL[7] | 5 µL |
| Detector | UV-Vis | MS or UV-Vis | PDA/UV-Vis |
| Detection λ | ~415 nm (prominent peak) or 450 nm[2][6] | ~415 nm or 450 nm[2][6] | ~415 nm or 450 nm[2][6] |
| Column Temp. | Ambient | 30 °C | 30 °C |
Detailed Experimental Protocol
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥96% purity)[1]
-
Acetonitrile (HPLC Grade)
-
Water (Deionized, >18 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Methanol (HPLC Grade) for sample preparation
Instrumentation
-
An analytical HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.
-
Sample Diluent: A 1:1 mixture of acetonitrile and water can be used[6].
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
-
For solid samples (e.g., dyed textiles), a suitable extraction procedure is required. A common method involves extracting a known weight of the material with methanol in an ultrasonic bath[7].
-
Prepare a sample solution at a concentration of approximately 10 mg/mL in a 1:1 mixture of acetonitrile and water[6].
-
Sonicate the solution for 10 minutes to ensure complete dissolution[6].
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter[6].
HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities.
-
Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA)
-
--- | --- | ---
-
0.0 | 60 | 40
-
15.0 | 10 | 90
-
20.0 | 10 | 90
-
20.1 | 60 | 40
-
25.0 | 60 | 40
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 415 nm[2]
-
Run Time: 25 minutes
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound, 96% (HPLC), MilliporeSigma Supelco 25 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of C.I. This compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of Disperse Orange 3
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of Disperse Orange 3, a monoazo dye, in textile matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the European Standard EN 14362-1, which involves the reductive cleavage of the azo linkage to form specific aromatic amines, followed by their extraction and subsequent GC-MS analysis. This method is crucial for regulatory compliance and quality control in the textile industry, as certain aromatic amines are classified as potentially harmful substances.
Introduction
This compound, chemically known as 4-(4-nitrophenylazo)aniline, is a synthetic dye widely used for coloring polyester and other synthetic fibers. Due to the potential of azo dyes to break down into carcinogenic aromatic amines, their use is restricted in many countries. The standard analytical approach involves the chemical reduction of the azo bond to yield the constituent aromatic amines, which are then identified and quantified. In the case of this compound, reductive cleavage yields 4-nitroaniline and p-phenylenediamine. This application note outlines a robust and reliable GC-MS method for the detection and quantification of these amines, ensuring product safety and adherence to international standards.
Experimental Workflow
A general workflow for the GC-MS analysis of this compound in textiles is presented below.
Caption: Experimental workflow for the GC-MS analysis of this compound in textiles.
Quantitative Data
The following tables summarize the key quantitative data for the GC-MS analysis of the reductive cleavage products of this compound.
Table 1: Reductive Cleavage Products of this compound
| Parent Dye | Cleavage Products | Chemical Structure | Molecular Weight ( g/mol ) |
| This compound | 4-Nitroaniline | O₂N-C₆H₄-NH₂ | 138.13 |
| p-Phenylenediamine | H₂N-C₆H₄-NH₂ | 108.14 |
Table 2: GC-MS Data for the Aromatic Amine Standards
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Nitroaniline | Varies with method | 138 | 108, 92, 80, 65, 53 |
| p-Phenylenediamine | Varies with method | 108 | 80, 53, 52 |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate and should be determined using certified reference standards under the specific analytical conditions.
Experimental Protocols
Sample Preparation (Based on EN 14362-1)
1.1. Materials and Reagents:
-
Textile sample suspected to contain this compound
-
Sodium dithionite (Na₂S₂O₄)
-
Citrate buffer solution (pH 6.0)
-
Diethyl ether or other suitable extraction solvent
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Deionized water
-
4-Nitroaniline and p-phenylenediamine certified reference standards
1.2. Protocol for Reductive Cleavage and Extraction:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.
-
Extraction (for Polyester and other synthetic fibers): For textiles where the dye is incorporated into the fiber matrix (e.g., polyester), an initial solvent extraction is required.[1][2] Extract the dye from the textile sample using a suitable solvent (e.g., chlorobenzene or a safer alternative like xylene) in a Soxhlet apparatus for a defined period (e.g., 6 hours).[3] Concentrate the extract to near dryness.
-
Reductive Cleavage:
-
Place the textile sample (for natural fibers) or the dried extract (for synthetic fibers) into a reaction vessel.
-
Add 17.0 mL of a hot (70 °C) citrate buffer solution (pH 6.0).
-
Add 3.0 mL of a freshly prepared 200 g/L aqueous sodium dithionite solution.
-
Seal the vessel and place it in a heating block or water bath at 70 ± 2 °C for 30 minutes, ensuring the sample is fully submerged.[1]
-
-
Cooling and Extraction:
-
Cool the reaction vessel rapidly to room temperature.
-
Transfer the entire content to a separatory funnel.
-
Perform a liquid-liquid extraction with two portions of 30 mL of diethyl ether. Shake vigorously for 1 minute for each extraction.
-
-
Drying and Concentration:
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen.
-
-
Reconstitution:
-
Transfer the concentrated extract to a GC vial.
-
Evaporate the remaining solvent completely under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of ethyl acetate. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Protocol
2.1. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: A non-polar or medium-polarity column is typically used, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 35% phenyl-methylpolysiloxane (e.g., Rxi-35Sil MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[4]
2.2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 60 - 80 °C, hold for 1-2 min |
| Ramp Rate 1 | 10 - 20 °C/min to 200 °C |
| Ramp Rate 2 | 5 - 10 °C/min to 280 - 300 °C |
| Final Hold Time | 5 - 10 min |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-450 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Note: These parameters are a general guideline and may require optimization based on the specific instrument and column used.
Data Analysis and Interpretation
-
Qualitative Analysis: The identification of 4-nitroaniline and p-phenylenediamine is achieved by comparing the retention times and the mass spectra of the peaks in the sample chromatogram with those of the certified reference standards. The presence of the characteristic fragment ions for each compound provides confirmation.
-
Quantitative Analysis: Quantification is performed by creating a calibration curve using the reference standards of the aromatic amines at different concentrations. The concentration of the amines in the sample extract is determined from the calibration curve, and the final concentration in the original textile sample is calculated, typically expressed in mg/kg.
Conclusion
The GC-MS method described, based on reductive cleavage, provides a sensitive and specific approach for the determination of this compound in textile products. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals to ensure the safety and compliance of textile materials. Adherence to standardized protocols and proper validation are essential for obtaining accurate and reliable results.
References
Application Notes and Protocols for Staining Nylon and Acrylic Fibers with Disperse Orange 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 3 is a monoazo disperse dye widely used in the textile industry for coloring hydrophobic synthetic fibers such as nylon (polyamide) and acrylic (polyacrylonitrile).[1] Its non-ionic nature and low water solubility make it suitable for penetrating the compact molecular structure of these fibers under high-temperature conditions.[2] Understanding the optimal staining protocols and the underlying dyeing mechanisms is crucial for achieving consistent and durable coloration in research and development applications where precise and repeatable fiber staining is required.
These application notes provide detailed protocols for the staining of nylon and acrylic fibers with this compound, summarize the key parameters influencing dye uptake, and illustrate the theoretical dyeing workflow.
Data Presentation
Table 1: Influence of Process Parameters on Staining of Nylon with this compound
| Parameter | Condition | Effect on Dye Uptake | Remarks |
| Temperature | 60°C - 100°C+ | Increasing temperature significantly increases dye uptake.[3] | Higher temperatures swell the fiber, increasing the rate of dye diffusion into the polymer matrix. Optimal dyeing is typically achieved near the boil.[3] |
| pH | 4.0 - 6.0 | Optimal dye exhaustion is achieved in a weakly acidic medium.[2] | An acidic pH helps to control the dye's stability and its interaction with the fiber. Acetic acid is commonly used for pH adjustment.[2] |
| Time | 30 - 90 min | Dye uptake increases with time, eventually reaching an equilibrium. | Longer durations allow for greater dye penetration and fixation within the fiber. |
| Auxiliaries | Leveling & Dispersing Agents | Promotes even dye distribution and prevents aggregation of dye particles.[4][5] | Essential for achieving uniform coloration and preventing spotting. |
Table 2: Influence of Process Parameters on Staining of Acrylic Fibers with this compound
| Parameter | Condition | Effect on Dye Uptake | Remarks |
| Temperature | 80°C - 100°C | Increasing temperature up to the glass transition temperature (Tg) of the acrylic fiber significantly increases dye uptake.[6] | Temperatures above the Tg increase the mobility of polymer chains, facilitating dye diffusion. However, temperatures above 110°C can cause excessive shrinkage.[1] |
| pH | 4.5 - 6.0 | A slightly acidic pH is generally optimal for dyeing acrylics with disperse dyes.[7] | Helps to ensure dye stability and promotes favorable dye-fiber interactions. |
| Time | 30 - 120 min | Dye exhaustion increases with time, approaching a plateau as equilibrium is reached. | The rate of dyeing is influenced by temperature and the presence of carriers. |
| Auxiliaries | Carrier (e.g., Benzyl Alcohol) | Accelerates the rate of dyeing by plasticizing the fiber and improving dye solubility in the dyebath.[1][8] | Allows for effective dyeing at lower temperatures than would otherwise be required. |
Experimental Protocols
The following protocols provide a detailed methodology for staining nylon and acrylic fibers with this compound in a laboratory setting.
Protocol 1: Staining of Nylon Fibers
1. Materials and Equipment:
-
Nylon fabric (e.g., Nylon 6 or 6,6)
-
This compound dye powder
-
Dispersing agent (non-ionic/anionic surfactant)
-
Leveling agent
-
Acetic acid (for pH adjustment)
-
Laboratory dyeing machine (e.g., beaker dyer) or a temperature-controlled water bath with agitation
-
Spectrophotometer or colorimeter for color measurement (optional)
-
Beakers, graduated cylinders, and stirring rods
2. Fiber Preparation (Scouring):
-
Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L).
-
Immerse the nylon fabric in the bath at a liquor ratio of 1:20 (e.g., 5 grams of fabric in 100 mL of solution).
-
Heat the bath to 60-70°C and maintain for 20-30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with hot water, followed by cold water, until all detergent is removed.
3. Dyebath Preparation:
-
Weigh the required amount of this compound (e.g., 1% on weight of fabric, owf).
-
Create a fine paste of the dye with a small amount of dispersing agent and warm water (40-50°C).
-
Gradually add more warm water to this paste while stirring to form a stable dispersion.
-
Fill the dyeing vessel to the required liquor ratio (e.g., 1:20) with deionized water.
-
Add the dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2]
-
Add the prepared dye dispersion to the dyebath and stir thoroughly.
4. Dyeing Procedure:
-
Introduce the scoured, wet nylon fabric into the dyebath at approximately 40°C.
-
Raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.[3]
-
Maintain the dyeing at this temperature for 45-60 minutes with continuous agitation.
-
After dyeing, cool the bath to 60-70°C before removing the fabric.
5. After-treatment (Reduction Clearing):
-
Prepare a clearing bath containing sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).
-
Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Neutralize the fabric in a dilute solution of acetic acid, if necessary.
-
Final rinse with cold water and air dry.
Protocol 2: Staining of Acrylic Fibers
1. Materials and Equipment:
-
Acrylic fabric
-
This compound dye powder
-
Dispersing agent
-
Benzyl alcohol (as a carrier)[1]
-
Sodium dihydrogen phosphate and disodium hydrogen phosphate (for buffer)
-
Non-ionic detergent
-
Laboratory dyeing apparatus
-
Spectrophotometer or colorimeter (optional)
2. Fiber Preparation (Scouring):
-
Prepare a scouring bath with a non-ionic detergent (1 g/L).
-
Treat the acrylic yarn or fabric at 60°C for 20 minutes.[1]
-
Rinse thoroughly with hot and then cold water.
3. Dyebath Preparation:
-
Prepare a phosphate buffer solution to maintain a pH of 6.0.[1]
-
Fill the dyeing vessel to a material-to-liquor ratio of 1:80.[1]
-
Add the required amount of this compound, benzyl alcohol (e.g., 2-5% on volume of bath), and the phosphate buffer to the dyebath.
-
Disperse the dye as described in the nylon protocol.
4. Dyeing Procedure:
-
Immerse the scoured, wet acrylic material in the dyebath.
-
The dyeing is carried out in a closed container with constant agitation in a thermostated bath.
-
Raise the temperature to 100°C and maintain for 60-120 minutes.[1]
-
For determining adsorption isotherms, dyeing can be continued for 24 to 48 hours to ensure equilibrium is reached.[1]
-
After dyeing, cool the bath before removing the fabric.
5. Rinsing and Drying:
-
Rinse the dyed acrylic fabric thoroughly with warm water and then cold water to remove any unfixed dye and residual chemicals.
-
Air dry the stained fabric.
Mandatory Visualizations
Dyeing Process Workflow
Caption: Workflow for the disperse dyeing of synthetic fibers.
Signaling Pathway: Dye-Fiber Interaction
Caption: Mechanism of this compound interaction with nylon and acrylic fibers.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. textilelearner.net [textilelearner.net]
- 3. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. Leveling and Dispersing Agent in Textile Manufacturer in India – Sarex [sarex.com]
- 5. CN114990906A - Leveling agent for nylon dyeing and preparation method thereof - Google Patents [patents.google.com]
- 6. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
- 7. autumnchem.com [autumnchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Detection of Azo Dyes in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, food, pharmaceuticals, and cosmetics. Due to their widespread use, there are growing concerns about their potential environmental accumulation and adverse health effects, as some azo dyes or their breakdown products have been classified as carcinogenic and mutagenic.[1] Consequently, the development of rapid, sensitive, and selective analytical methods for the detection of azo dyes in various matrices is of paramount importance for environmental monitoring, food safety, and quality control in drug development.
Electrochemical methods offer a compelling alternative to traditional chromatographic and spectroscopic techniques for azo dye detection.[2][3][4] These methods are advantageous due to their inherent simplicity, high sensitivity, low cost, portability, and potential for miniaturization.[5] The principle of electrochemical detection lies in the electroactivity of the azo group (-N=N-), which can be either oxidized or reduced at an electrode surface, generating a measurable electrical signal (current or potential) that is proportional to the dye's concentration.[6]
This document provides detailed application notes and experimental protocols for the electrochemical detection of common azo dyes in solution, with a focus on modern techniques employing modified electrodes to enhance analytical performance.
Principles of Electrochemical Detection
The core of electrochemical azo dye detection is the redox reaction of the azo group. This process typically involves the transfer of two electrons and two protons. The sensitivity and selectivity of this detection can be significantly improved by modifying the working electrode with various nanomaterials. These modifications can:
-
Increase the electrode's active surface area: Providing more sites for the electrochemical reaction to occur.
-
Enhance electron transfer kinetics: Facilitating faster and more efficient transfer of electrons between the dye molecule and the electrode.
-
Lower the overpotential: Reducing the energy required for the oxidation or reduction of the azo dye, which can improve selectivity.
-
Promote preconcentration of the analyte: Accumulating the azo dye molecules at the electrode surface, leading to a stronger signal.
Commonly used modifying materials include carbon-based nanomaterials (graphene, carbon nanotubes), metal and metal oxide nanoparticles, conducting polymers, and molecularly imprinted polymers (MIPs).[7][8][9]
Quantitative Data Summary
The following table summarizes the analytical performance of various modified electrodes for the detection of different azo dyes. The data is compiled from recent scientific literature to provide a comparative overview.
| Azo Dye | Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Sunset Yellow | Poly(L-phenylalanine)/GCE | DPV | 0.40 - 14.0 | 0.04 | [2] |
| n-Butylamine-graphite/polyaminophenol/GCE | SWV | 1.0 - 5.0 | - | [8] | |
| Fe-Zr Oxide/Carbon Electrode | - | 19 - 270 | 5.7 | [9] | |
| Cu@Cu₂O-BNPC/GCE | Amperometry | 0.01 - 8 | 0.0024 | [10] | |
| Tartrazine | Poly(L-phenylalanine)/GCE | DPV | 0.40 - 164 | 0.02 | [2] |
| Silver/poly(L-cysteine)/GCE | DPV | 0.75 - 750 | 0.25 | [3] | |
| Fe-Zr Oxide/Carbon Electrode | - | 19 - 270 | 13 | [9] | |
| Graphene/Poly(L-phenylalanine)/PGE | DPV | - | 1.54 | ||
| Allura Red | ErGO/GCE | DPV | 0.1 - 0.8 | 0.028 | |
| F-nanodiamond@SiO₂@TiO₂/SPE | - | 0.01 - 8.65 | 0.00122 | [11] | |
| Amaranth | PSS-GR-Pd/GCE | - | 0.1 - 9.0 | 0.007 | [8] |
| AC-Co₃O₄/CPE | - | 0.1 - 215 | 0.01 | [12] | |
| Sudan I | MOF-5/MWCNTs/GCE | - | 0.05 - 50 | 0.0318 | [4] |
| Ni-Fe bimetal MOFs/GCE | DPV | 0.005 - 10 | 0.002 | [12] | |
| rGO-Ag-Cu NPs/GCE | - | 0.001 - 10 | 0.0004 | [6] | |
| Ponceau 4R | r-GO/GCE | SWV | 0.2 - 20 | 0.0284 | [13] |
| Carmoisine | Ni-Co LDH/SPGE | DPV | 0.3 - 125 | 0.09 | [6] |
| ZnO+Bi/GE | CV | - | 2.80 | [2] | |
| Azorubine | - | - | - | - | - |
GCE: Glassy Carbon Electrode, PGE: Pencil Graphite Electrode, CPE: Carbon Paste Electrode, SPE: Screen-Printed Electrode, ErGO: Electrochemically Reduced Graphene Oxide, PSS-GR-Pd: Poly(sodium p-styrenesulfonate)-functionalized Graphene supported Palladium nanoparticles, AC-Co₃O₄: Activated Carbon-Cobalt Oxide, MOF-5/MWCNTs: Metal-Organic Framework-5/Multi-walled Carbon Nanotubes, rGO: reduced Graphene Oxide, NPs: Nanoparticles, LDH: Layered Double Hydroxide, GE: Graphite Electrode, DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, CV: Cyclic Voltammetry.
Experimental Protocols
Herein, we provide detailed protocols for the fabrication of representative modified electrodes and the subsequent electrochemical detection of specific azo dyes.
Protocol 1: Detection of Sunset Yellow and Tartrazine using a Poly(L-Phenylalanine)-Modified Glassy Carbon Electrode (PLPA/GCE)
This protocol is based on the electrochemical immobilization of L-phenylalanine on a glassy carbon electrode for the simultaneous determination of Sunset Yellow (SY) and Tartrazine (Tz).[2]
1. Materials and Reagents:
-
Glassy Carbon Electrode (GCE)
-
L-phenylalanine
-
Phosphate-citrate buffer solution (pH adjusted as required)
-
Sunset Yellow and Tartrazine standards
-
Alumina slurry (0.05 µm) for polishing
-
Ethanol and deionized water
2. Electrode Preparation and Modification:
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonnicate the electrode in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Polymerization of L-phenylalanine:
-
Prepare a solution of L-phenylalanine in the phosphate-citrate buffer.
-
Immerse the pre-treated GCE in the L-phenylalanine solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15 cycles) in a potential range of -0.5 to +2.0 V at a scan rate of 100 mV/s to electropolymerize L-phenylalanine onto the GCE surface.
-
After polymerization, rinse the modified electrode (PLPA/GCE) with deionized water to remove any unreacted monomer.
-
3. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):
-
Prepare a series of standard solutions of Sunset Yellow and Tartrazine in the phosphate-citrate buffer.
-
Place the PLPA/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the electrochemical cell containing the supporting electrolyte.
-
Record the background DPV scan.
-
Add a known concentration of the azo dye standard solution to the cell.
-
Perform the DPV measurement under optimized conditions (e.g., pulse amplitude: 50 mV, pulse width: 0.05 s, scan rate: 20 mV/s).
-
The oxidation peak currents of Sunset Yellow and Tartrazine will appear at different potentials, allowing for their simultaneous determination.
-
Construct calibration curves by plotting the peak current versus the concentration of each dye.
-
For real sample analysis, prepare the sample by appropriate dilution in the supporting electrolyte and perform the DPV measurement.
Protocol 2: Detection of Sudan I using a Zinc Ferrite Nanoparticle-Modified Screen-Printed Electrode (ZnFe₂O₄/SPE)
This protocol describes the fabrication of a disposable screen-printed electrode modified with zinc ferrite nanoparticles for the detection of the banned carcinogenic dye, Sudan I.
1. Materials and Reagents:
-
Screen-Printed Electrode (SPE)
-
Zinc Ferrite (ZnFe₂O₄) nanoparticles
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Sudan I standard
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Methanol
2. Electrode Modification:
-
Preparation of ZnFe₂O₄ Nanoparticle Suspension:
-
Disperse a known amount of ZnFe₂O₄ nanoparticles in DMF using ultrasonication for at least 30 minutes to form a homogeneous suspension (e.g., 1 mg/mL).
-
-
Modification of the SPE:
-
Carefully drop-cast a small volume (e.g., 5 µL) of the ZnFe₂O₄ nanoparticle suspension onto the working electrode area of the SPE.
-
Allow the solvent to evaporate completely at room temperature or in a low-temperature oven. The modified electrode is now ready for use.
-
3. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):
-
Sample Preparation:
-
Extract Sudan I from food samples (e.g., chili powder, ketchup) using a suitable solvent like methanol or acetonitrile. This may involve sonication and centrifugation.
-
Dilute the extract with the 0.1 M PBS (pH 7.0) supporting electrolyte.
-
-
DPV Analysis:
-
Connect the ZnFe₂O₄/SPE to the potentiostat.
-
Immerse the electrode in the electrochemical cell containing the prepared sample solution.
-
Perform DPV by scanning the potential within a predefined range (e.g., from +0.1 V to +0.7 V).
-
The oxidation peak of Sudan I will appear at a specific potential (e.g., around +0.55 V).
-
Quantify the concentration of Sudan I by comparing the peak current to a pre-established calibration curve prepared with Sudan I standards.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the electrochemical detection of azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Molecularly Imprinted Polymer-Based Electrochemical Sensor for the Detection of Azoxystrobin in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. tandfonline.com [tandfonline.com]
- 7. daneshyari.com [daneshyari.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
- 12. MnO2 nanorods modified screen-printed electrode for the electrochemical determination of Sudan dye in food sample: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 13. repositorio.uc.cl [repositorio.uc.cl]
Application Notes and Protocols for the Coloration of Plastics with Disperse Orange 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disperse Orange 3 (C.I. 11005) for the coloration of various plastic matrices. The information compiled herein is intended to guide researchers and professionals in the development of colored plastic materials, with a focus on shading techniques and performance evaluation. While this compound is widely used in the textile industry for dyeing polyester and other synthetic fibers, its application in plastics requires careful consideration of its thermal stability, lightfastness, and potential for migration.[1][2][3][4]
Properties of this compound
This compound is a monoazo dye known for its orange to yellowish-red hue.[1][4] It is sparingly soluble in water but shows better solubility in organic solvents such as ethanol, acetone, and toluene.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 11005 | [1] |
| CAS Number | 730-40-5 | [1] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | Orange to yellow-light-red powder | [1][4] |
| Melting Point | 210-220 °C | [1][4] |
| λmax | 443 nm |
Application in Plastic Coloration
This compound can be used for shading various plastics, including polyester (PET), polyamide (PA), and acrylics.[1][2][3] The choice of coloration method is critical to achieving uniform color distribution and optimal performance of the final product. The primary methods for incorporating dyes like this compound into plastics are masterbatching, compounding, and liquid coloring.
Shading Techniques
Achieving the desired shade with this compound involves careful control of the dye concentration. For transparent plastics, this compound can impart a clear, vibrant orange hue. For opaque applications, it can be used in combination with white pigments, such as titanium dioxide, to produce a range of pastel to deep orange shades. It is essential to conduct preliminary trials to determine the optimal dye loading for the desired color depth, as excessive concentrations can negatively impact the mechanical properties of the plastic.
Performance in Plastics: Quantitative Data
Obtaining specific quantitative data for the performance of this compound in various plastic matrices is challenging as this information is often proprietary to dye and masterbatch manufacturers. The following tables summarize the available information and indicate where data is not publicly available. Researchers are strongly encouraged to perform experimental testing to determine the precise performance characteristics for their specific application and polymer system.
Table 2: Thermal Stability of this compound in Various Plastics
| Plastic Matrix | Processing Temperature (°C) | Thermal Stability Rating | Data Source |
| Polyethylene Terephthalate (PET) | Data not available | Data not available | |
| Polycarbonate (PC) | Data not available | Data not available | |
| Polystyrene (PS) | Data not available | Data not available | |
| Polyamide (PA) | Data not available | Data not available |
Note: The melting point of this compound is in the range of 210-220°C, which suggests that it may be suitable for processing in some plastics. However, thermal degradation can occur below the melting point, and testing is crucial.
Table 3: Lightfastness of this compound in Various Plastics (Blue Wool Scale)
| Plastic Matrix | Lightfastness Rating (1-8) | Data Source |
| Polyethylene Terephthalate (PET) | 5-6 (for textiles) | [1] |
| Polycarbonate (PC) | Data not available | |
| Polystyrene (PS) | Data not available | |
| Polyamide (PA) | Data not available |
Note: The lightfastness rating of 5-6 in polyester textiles provides a general indication, but performance in a solid plastic matrix may differ.
Table 4: Migration Data for this compound from Plastics
| Plastic Matrix | Food Simulant | Migration Limit | Test Results | Data Source |
| Polyethylene Terephthalate (PET) | Data not available | Data not available | Data not available | |
| Polycarbonate (PC) | Data not available | Data not available | Data not available | |
| Polystyrene (PS) | Data not available | Data not available | Data not available |
Note: Migration testing is highly dependent on the specific application, food type, and conditions of use. Compliance with regulations such as EU Regulation 10/2011 for food contact materials is mandatory and requires specific testing.
Experimental Protocols
The following are generalized protocols for incorporating this compound into plastics on a laboratory scale. It is imperative to adhere to all safety precautions outlined in the Safety Data Sheet (SDS) for this compound, including the use of appropriate personal protective equipment (PPE).
Masterbatch Preparation (Laboratory Scale)
This protocol describes the preparation of a concentrated color masterbatch, which can then be blended with the virgin polymer.
Workflow for Masterbatch Preparation
Caption: Workflow for preparing a this compound masterbatch.
Methodology:
-
Material Preparation:
-
Dry the carrier polymer resin (e.g., PET, LDPE) according to the manufacturer's recommendations to remove any moisture.
-
Accurately weigh the required amounts of this compound powder, dispersing agents (e.g., waxes, metallic stearates), and the carrier resin. A typical starting concentration for the dye in the masterbatch is 20-40% by weight.
-
-
Premixing:
-
In a high-speed mixer or a tumble blender, thoroughly mix the this compound powder and dispersing agents with a small portion of the carrier resin until a homogeneous powder blend is obtained.
-
-
Compounding:
-
Set the temperature profile of a laboratory-scale twin-screw extruder appropriate for the carrier resin.
-
Feed the premixed powder blend and the remaining carrier resin into the extruder.
-
The melt compounding process will disperse the dye within the molten polymer matrix.
-
-
Pelletizing:
-
Extrude the molten, colored polymer through a die into strands.
-
Cool the strands in a water bath.
-
Dry the strands and feed them into a pelletizer to produce the final masterbatch pellets.
-
Liquid Color Formulation
Liquid colorants can offer excellent dispersion and are suitable for automated dosing systems.
Logical Flow for Liquid Color Formulation
Caption: Logical flow for formulating a liquid colorant with this compound.
Methodology:
-
Carrier Selection: Choose a liquid carrier that is compatible with the target polymer and the processing conditions. Common carriers include mineral oils, polyols, or other proprietary liquid systems.
-
Formulation:
-
Determine the desired concentration of this compound in the liquid carrier.
-
Incorporate wetting and dispersing additives to ensure the stability of the dispersion and prevent settling of the dye particles.
-
-
Mixing:
-
Gradually add the this compound powder to the liquid carrier under high-shear mixing.
-
Continue mixing until a fine, stable dispersion is achieved. The use of a media mill (e.g., a bead mill) may be necessary to reduce the particle size of the dye.
-
-
Quality Control: Evaluate the dispersion for properties such as viscosity, color strength, and particle size distribution.
Protocol for Thermal Stability Assessment
This protocol outlines a method for determining the heat stability of this compound in a specific plastic, adapted from the principles of ASTM D648 for heat deflection temperature, but focused on color stability.
Methodology:
-
Sample Preparation:
-
Prepare colored plastic plaques or chips with a known concentration of this compound using a laboratory-scale injection molder or compression molder.
-
Ensure a consistent thickness for all samples.
-
Prepare an uncolored plaque of the same polymer to serve as a control.
-
-
Heat Exposure:
-
Place the colored samples in a calibrated laboratory oven at a series of increasing temperatures (e.g., 180°C, 200°C, 220°C, 240°C, 260°C). The temperature range should span the typical processing window of the plastic being tested.
-
Maintain the samples at each temperature for a fixed duration (e.g., 10 minutes).
-
-
Color Measurement:
-
After cooling the samples to room temperature, measure the color of each sample using a spectrophotometer or colorimeter.
-
Calculate the color difference (ΔE*) between the heat-exposed samples and a non-exposed colored control sample.
-
A significant change in color (e.g., a ΔE* > 3) indicates thermal degradation of the dye.
-
The highest temperature at which the color remains stable is considered the thermal stability limit for that specific plastic.
-
Protocol for Lightfastness Testing
This protocol is based on the principles of ISO 105-B02 and uses the Blue Wool Scale for rating.
Methodology:
-
Sample Preparation:
-
Prepare flat, smooth-surfaced colored plastic samples containing this compound.
-
Mount the samples in a sample holder alongside a set of Blue Wool standards (typically grades 1-8).
-
Mask a portion of each sample and the Blue Wool standards to serve as an unexposed reference.
-
-
Exposure:
-
Place the sample holder in a xenon arc weather-ometer, which simulates natural sunlight.
-
Expose the samples to the xenon arc light for a predetermined duration or until a specific Blue Wool standard shows a defined level of fading.
-
-
Evaluation:
-
Remove the samples from the weather-ometer and compare the fading of the this compound sample to the fading of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the colored plastic sample.
-
Protocol for Migration Testing
This protocol provides a general guideline for assessing the migration of this compound from a plastic matrix, based on the principles of EU Regulation 10/2011 for food contact materials.
Methodology:
-
Sample and Simulant Selection:
-
Prepare test specimens of the colored plastic with a defined surface area.
-
Select food simulants that are appropriate for the intended application of the plastic article (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or a synthetic triglyceride for fatty foods).
-
-
Migration Test:
-
Immerse the test specimens in the selected food simulant at a specified temperature and for a defined duration, as stipulated by the relevant regulations for the intended use. For example, for long-term storage at room temperature, a typical test condition is 10 days at 40°C.
-
-
Analysis:
-
After the exposure period, remove the plastic specimens.
-
Analyze the food simulant for the presence and concentration of migrated this compound. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry) is a common analytical technique for this purpose.
-
Quantify the amount of migrated dye and express the result in mg of substance per kg of food simulant (ppm) or mg of substance per dm² of the contact surface.
-
Compare the migration results with the specific migration limits (SMLs) or overall migration limits (OMLs) set by the relevant regulatory bodies.
-
Safety Precautions
This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[5] It is crucial to handle the dye powder in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5] Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
References
Application Notes and Protocols for the Laboratory Synthesis of Disperse Orange 3
These application notes provide a detailed protocol for the synthesis of Disperse Orange 3, a monoazo dye, suitable for laboratory use by researchers, scientists, and professionals in drug development. The synthesis is based on the diazotization of p-nitroaniline followed by a coupling reaction with aniline.
This compound, with the CAS Registry Number 730-40-5, is an orange, yellow-light red powder.[1] It is soluble in ethanol, acetone, and toluene.[1][2] The dye is characterized by having two aromatic rings, one with an amino group and the other with a nitro group, and it exhibits a primary absorption peak at 415 nm.[2][3] This compound is primarily used for dyeing polyester and acetic acid fibers, but can also be used for nylon 66, acrylic fibers, and plastic shading.[1][2] In a research context, it can be used as a test material for studying degradation processes by microorganisms.[2]
Safety Precautions
Extreme care should be taken during this experiment as many of the substances are hazardous.
-
p-Nitroaniline: Highly toxic and an irritant.[4]
-
Sodium Nitrite: Toxic and an oxidizing agent.[4]
-
Hydrochloric Acid: Corrosive and toxic.
-
Aniline: Highly toxic and a suspected carcinogen.[4]
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood. [4]
Reaction Principle
The synthesis of this compound is a classic example of a diazotization and azo coupling reaction. Aromatic primary amines react with nitrous acid at low temperatures (0-5 °C) to form diazonium salts.[6][7] This process is known as diazotization.[7] The resulting diazonium salt is then coupled with an aromatic amine or phenol to form a colored azo compound.[7] In this synthesis, p-nitroaniline is first converted to its diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with aniline to yield this compound.
Experimental Protocol
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, add 6.9 g (0.05 mol) of p-nitroaniline to a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Stir the mixture and heat gently to dissolve the p-nitroaniline.
-
Cool the solution to 0-5 °C in an ice bath, at which point the p-nitroaniline hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry while maintaining the temperature between 0-5 °C and stirring continuously. The addition should take approximately 10 minutes.
-
After the addition is complete, continue to stir the mixture for another 15 minutes in the ice bath to ensure complete diazotization. The resulting solution is the p-nitrobenzenediazonium chloride.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of water containing 5 mL of concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold p-nitrobenzenediazonium chloride solution from Part A to the aniline solution with constant stirring, while maintaining the temperature at 0-5 °C.
-
An orange-red precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Filter the crude this compound using a Büchner funnel.
-
Wash the precipitate with a generous amount of cold water to remove any unreacted salts and acids.
-
Recrystallize the crude product from ethanol or glacial acetic acid to purify it.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
-
Weigh the final product and calculate the percentage yield.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Melting Point (°C) |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 0.05 | 6.9 | 146-149 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.05 | 3.5 | 271 |
| Aniline | C₆H₇N | 93.13 | 0.05 | 4.65 | -6 |
| This compound | C₁₂H₁₀N₄O₂ | 242.23[1][8] | 0.05 (Theoretical) | 12.11 (Theoretical) | 210-220[1][2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 730-40-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ijirset.com [ijirset.com]
- 7. byjus.com [byjus.com]
- 8. cdn.usbio.net [cdn.usbio.net]
Troubleshooting & Optimization
How to improve the solubility of Disperse Orange 3 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Disperse Orange 3 in aqueous solutions.
Troubleshooting Guide: Improving this compound Solubility
If you are encountering issues with the solubility of this compound, this guide provides a systematic approach to identify and implement a suitable solution for your experimental needs.
Optimizing dyeing temperature for Disperse Orange 3 on polyester
Technical Support Center: Polyester Dyeing
This guide provides technical support for researchers and scientists optimizing the dyeing temperature for Disperse Orange 3 on polyester fabric.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dyeing temperature for applying this compound to polyester?
The optimal dyeing temperature for disperse dyes like this compound on polyester is typically in the range of 125°C to 135°C using a high-temperature (HT) dyeing method.[1] This high temperature is crucial for achieving maximum dye diffusion into the compact and crystalline structure of the polyester fiber, ensuring deep shades and good fastness properties.[1][2] Dyeing can be performed at lower temperatures, such as 85-100°C, but this requires the use of a chemical accelerator known as a "carrier".[3][4]
Q2: Why is such a high temperature necessary for dyeing polyester with disperse dyes?
Polyester is a hydrophobic fiber with a highly crystalline structure.[1] Below its glass transition temperature (Tg), which is around 70-80°C, the polymer chains are rigid, and the fiber is practically undyeable.[5] Increasing the temperature well above the Tg (to ~130°C) imparts enough thermal energy to the polymer chains, causing them to move and create temporary voids.[6] This swells the fiber and allows the small, non-ionic disperse dye molecules to diffuse from the water into the fiber matrix.[1] The rate of dye diffusion increases significantly as the temperature rises toward 130°C.[2]
Q3: What is the ideal pH for the dyebath and why is it important?
The dyebath for disperse dyeing on polyester should be acidic, with a pH maintained between 4.5 and 5.5.[3][4] This pH range is important for several reasons. It ensures the stability of most disperse dyes, preventing them from decomposing at high temperatures. It also helps to control the exhaustion of the dye onto the fiber, leading to a more uniform and satisfactory result.[4] Acetic acid is commonly used to achieve and maintain this pH level.[3][4]
Q4: What is "reduction clearing" and is it required after dyeing?
Reduction clearing is a post-dyeing washing process used to remove any unfixed dye particles adhering to the fiber surface.[3] The process typically involves treating the fabric in a bath containing sodium hydrosulfite and caustic soda. This step is crucial for improving the wet fastness properties (like wash and rubbing fastness) of the dyed fabric.[3] Without proper clearing, the surface dye can bleed during washing or rub off, leading to poor performance and staining of other materials.
Troubleshooting Guide
Problem: My dyed fabric has an uneven shade or streaks.
-
Possible Causes:
-
Rapid Temperature Rise: Heating the dyebath too quickly can cause the dye to rush onto the fabric surface before it has time to level out, leading to unevenness.[1][7] The recommended heating ramp-up rate is generally 1–2°C per minute.[1]
-
Poor Dye Dispersion: If the disperse dye is not properly dispersed, particles can clump together (aggregate) and cause streaks or spots.[8]
-
Incorrect pH: Deviation from the optimal pH range of 4.5-5.5 can affect the stability and exhaustion rate of the dye.[5]
-
Insufficient Liquor Circulation: Inadequate movement of the dye liquor around the fabric can lead to localized areas of higher or lower dye concentration.[8]
-
-
Solutions:
-
Control the heating rate carefully, especially in the critical temperature range of 90°C to 125°C where most dye exhaustion occurs.[9]
-
Ensure the dye is pasted well with a dispersing agent before adding it to the dyebath.[3]
-
Routinely check and adjust the dyebath pH before starting the heating cycle.[4]
-
Ensure proper agitation and circulation in the dyeing machine.[8]
-
Problem: The final color is dull, and the wash fastness is poor.
-
Possible Causes:
-
Inadequate Reduction Clearing: The most common cause of poor wash fastness is the presence of loose dye molecules on the fiber surface.
-
Dye Sublimation: Dyeing for too long or at an excessively high temperature can cause some low-energy disperse dyes to sublime, which can affect the final shade and fastness.[4]
-
Oligomers: During high-temperature dyeing, low molecular weight polyester polymers (oligomers) can migrate to the fiber surface, trapping some dye and leading to a "frosty" appearance and poor rubbing fastness.[7]
-
-
Solutions:
Problem: I am observing dye spots on the fabric surface.
-
Possible Causes:
-
Dye Aggregation: High temperatures can sometimes cause certain disperse dyes to clump together, a phenomenon known as thermal condensation.[11]
-
Chemical Incompatibility: Auxiliaries used in the dyebath (e.g., leveling agents, defoamers) may not be compatible with each other or the dye, causing precipitation.[12]
-
Hard Water: Minerals in hard water can interfere with dye dispersion and lead to spotting.[5]
-
Residual Impurities: Oils or other sizing agents remaining on the fabric from manufacturing can resist dye and cause spots.[12]
-
-
Solutions:
-
Use a high-quality dispersing agent to prevent dye aggregation.[11]
-
Check the compatibility of all chemicals before use. Add them to the bath in the correct order, ensuring each is fully dissolved or dispersed before adding the next.[12]
-
Use deionized or softened water for the dyebath.
-
Ensure the polyester fabric is thoroughly scoured and pre-treated to remove any residual oils or impurities before dyeing.[13]
-
Experimental Protocols
Protocol: Determining Optimal Dyeing Temperature
This experiment aims to identify the optimal dyeing temperature for this compound on polyester by evaluating the color strength (K/S) at different peak temperatures.
1. Materials and Equipment:
-
Scoured 100% polyester fabric samples
-
This compound dye
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyer)
-
Spectrophotometer for color measurement
-
Beakers, pipettes, and a pH meter
2. Experimental Workflow Diagram:
Caption: Experimental workflow for optimizing polyester dyeing temperature.
3. Procedure:
-
Dye Bath Preparation:
-
Prepare a stock solution of the this compound dye by making a paste with a small amount of dispersing agent and then adding warm water.
-
For each fabric sample, prepare a separate dyebath. For a 5g fabric sample and a 20:1 liquor ratio, the total volume will be 100mL.
-
Add the required amount of dye stock solution to each bath.
-
Add dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.[3][4]
-
-
Dyeing Cycle:
-
Place a polyester fabric sample into each dyebath at a starting temperature of 60°C.[3]
-
Begin heating the baths at a controlled rate of 2°C/minute.[1]
-
Heat each bath to its target temperature (110°C, 120°C, 130°C, and 140°C).
-
Hold the dyeing at the target temperature for 45-60 minutes.[1][3]
-
After the holding period, cool the baths down to 60°C at a controlled rate.[3]
-
-
Post-Treatment:
-
Remove the samples and rinse thoroughly with cold water.
-
Prepare a reduction clearing bath (e.g., 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite).
-
Treat all samples in this bath at 70°C for 15 minutes to remove surface dye.
-
Rinse the samples with hot water, followed by cold water, until the water runs clear.
-
Allow the samples to air dry.
-
4. Analysis:
-
Measure the surface color strength (K/S value) of each dried sample using a spectrophotometer.
-
Compare the K/S values. The optimal temperature is the one that provides the highest color strength without causing dye degradation or damaging the fabric.
Data Presentation
Table 1: Effect of Dyeing Temperature on Color Strength
The following table presents representative data showing how dyeing temperature typically affects the color strength (K/S value) of polyester dyed with an azo disperse dye. Higher K/S values indicate a greater dye uptake and a deeper shade.
| Dyeing Temperature (°C) | Carrier Concentration (%) | Resulting Color Strength (K/S) | Observations |
| 70 | 0 | 2.13 | Very low dye uptake, pale shade.[6] |
| 90 | 0 | 5.15 | Moderate dye uptake, color is more developed.[6] |
| 100 | 0 | 8.97 | Significant increase in color strength.[6] |
| 130 | 0 | >12.00 (Expected) | Dye exhaustion is significantly higher, leading to a deep and well-penetrated shade.[14][15] |
Note: Data for 70-100°C is adapted from a study on azo disperse dyes.[6] The value for 130°C is an expected result based on literature indicating that color strength is much better at this high temperature.[14][15]
References
- 1. autumnchem.com [autumnchem.com]
- 2. arpnjournals.org [arpnjournals.org]
- 3. textilelearner.net [textilelearner.net]
- 4. scribd.com [scribd.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. autumnchem.com [autumnchem.com]
- 9. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 10. betakim.com.tr [betakim.com.tr]
- 11. nbinno.com [nbinno.com]
- 12. fsw.cc [fsw.cc]
- 13. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Preventing aggregation of Disperse Orange 3 in dye baths
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues related to the aggregation of C.I. Disperse Orange 3 in dye baths. The information is tailored for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Troubleshooting Guide: Aggregation of this compound
Aggregation of this compound can lead to various experimental issues, including uneven dyeing, color spots, and reduced color yield.[1] This guide provides a systematic approach to diagnosing and resolving these problems.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| DO3-A01 | Visible dye particles or "tarring" in the dye bath | Inadequate Dispersion: Insufficient or ineffective dispersing agent. High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) causing dye precipitation.[2] Incorrect pH: Dye bath pH is outside the optimal range, leading to instability.[3][4] Poor Initial Dye Dispersion: The dye was not properly wetted and dispersed before heating. | - Increase the concentration of the dispersing agent. - Switch to a more thermally stable dispersing agent (e.g., a naphthalene sulfonic acid-formaldehyde condensate). - Use deionized or softened water for dye bath preparation.[5] - Add a chelating agent (e.g., EDTA) to sequester metal ions.[2] - Adjust the pH to the recommended range of 4.5-5.5 using acetic acid.[3][5] - Prepare a pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main dye bath.[3] |
| DO3-A02 | Color spots or speckling on the substrate | Dye Agglomeration at High Temperatures: The dispersing agent is not stable at the dyeing temperature.[6] Rapid Heating Rate: A fast temperature rise can "shock" the dispersion, causing particles to aggregate.[7] | - Select a dispersing agent with high thermal stability. - Reduce the heating rate, especially in the critical temperature range for the dye. A rate of 1-2°C per minute is often recommended.[7] - Ensure adequate circulation or agitation of the dye bath.[1] |
| DO3-A03 | Uneven dyeing or poor color yield | Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate the substrate fibers. Incorrect Dyeing Temperature: The temperature is too low for adequate dye diffusion into the fiber.[8] Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dispersion. | - Implement solutions from DO3-A01 and DO3-A02 to prevent aggregation. - Ensure the dyeing temperature is maintained within the optimal range for polyester (typically 120-130°C).[7][9] - Verify the compatibility of all chemicals used in the dye bath. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation in a dye bath?
A1: The main factors leading to the aggregation of this compound include incorrect pH (outside the optimal 4.5-5.5 range), high water hardness due to mineral content, use of an inadequate or insufficient amount of dispersing agent, high dyeing temperatures that can destabilize the dispersion, and a rapid heating rate.[2][3][5][7] Impurities in the dye or on the substrate can also contribute to instability.
Q2: What is the optimal pH for a this compound dye bath?
A2: The optimal pH for a this compound dye bath is in the acidic range of 4.5 to 5.5.[3][5] This pH is typically achieved and maintained using acetic acid. Operating outside this pH range can lead to dye instability and aggregation.
Q3: How does water hardness affect this compound, and how can it be mitigated?
A3: High water hardness, caused by the presence of calcium and magnesium ions, can lead to the precipitation of disperse dyes, forming insoluble salts that result in spotting and reduced color yield. To mitigate this, it is highly recommended to use deionized or softened water for preparing the dye bath.[5] If this is not possible, the addition of a chelating agent, such as EDTA, can sequester these metal ions and prevent them from interfering with the dye dispersion.[2]
Q4: What is the role of a dispersing agent and how do I choose the right one?
A4: Dispersing agents are crucial for preventing the aggregation of sparingly soluble dyes like this compound in water.[10] They work by adsorbing onto the surface of the dye particles, creating a stabilizing layer that prevents them from clumping together.[11] The choice of dispersing agent depends on the specific dyeing conditions, especially the temperature. For high-temperature dyeing of polyester, a thermally stable dispersing agent, such as a naphthalene sulfonic acid-formaldehyde condensate, is recommended. Dispersing agents can be anionic or non-ionic.[11] Anionic dispersing agents are commonly used and provide good stability.[10]
Q5: Can the heating rate of the dye bath influence aggregation?
A5: Yes, a rapid heating rate can "shock" the dye dispersion, causing the fine particles to aggregate.[7] It is important to control the rate of temperature increase, especially in the temperature range where the dye is most prone to aggregation. A gradual heating rate of 1-2°C per minute is generally recommended for high-temperature dyeing processes.[7]
Experimental Protocols
Protocol for Preparation of a Stable this compound Dye Bath
Objective: To prepare a stable and homogenous dye bath of this compound for dyeing polyester substrates.
Materials:
-
C.I. This compound
-
Anionic dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate-based)
-
Deionized water
-
Acetic acid (glacial)
-
pH meter
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
Procedure:
-
Weighing: Accurately weigh the required amount of this compound and the dispersing agent. A typical starting concentration for the dispersing agent is 1-2 g/L.
-
Pre-dispersion: In a small beaker, create a smooth paste of the this compound powder with a small amount of deionized water and the weighed dispersing agent.
-
Dispersion: Gradually add more deionized water to the paste while stirring continuously to form a fine, lump-free dispersion.
-
Dye Bath Preparation: In a larger beaker, add the required volume of deionized water for the final dye bath.
-
Addition of Dispersion: While stirring the water in the larger beaker, slowly pour the pre-dispersed dye into the main bath.
-
pH Adjustment: Use a calibrated pH meter to check the pH of the dye bath. Slowly add drops of acetic acid while stirring until the pH is within the optimal range of 4.5-5.5.[3][5]
-
Final Volume: Adjust the final volume of the dye bath with deionized water.
-
Heating: Begin heating the dye bath to the desired temperature, adhering to a controlled heating rate (e.g., 1-2°C/minute).[7]
Protocol for Evaluating Dye Bath Stability (Filter Paper Test)
Objective: To qualitatively assess the stability of the this compound dye bath at elevated temperatures.
Materials:
-
Prepared this compound dye bath
-
High-temperature, high-pressure (HTHP) beaker or a sealed, pressure-safe vessel
-
Heating apparatus (e.g., laboratory dyeing machine or oil bath)
-
Whatman No. 2 filter paper
-
Buchner funnel and vacuum flask
-
Oven
Procedure:
-
Initial Filtration: Before heating, filter a small portion of the prepared dye bath at room temperature through the filter paper using a Buchner funnel and vacuum. Observe the filter paper for any large dye particles or aggregates.
-
Heating: Place a known volume of the dye bath into the HTHP beaker and seal it. Heat the dye bath to the target dyeing temperature (e.g., 130°C) and hold for a specified time (e.g., 60 minutes).[7]
-
Cooling: Safely cool the HTHP beaker back to room temperature.
-
Post-Heating Filtration: Filter the heat-treated dye bath through a fresh piece of Whatman No. 2 filter paper.
-
Analysis: Compare the filter paper from the initial filtration with the one from the post-heating filtration. A stable dye bath will show minimal or no visible dye aggregates on the filter paper after heating. The presence of significant color spots or particles indicates poor thermal stability and aggregation.
Visualizations
Caption: Experimental workflow for preparing and testing a this compound dye bath.
Caption: Troubleshooting logic for this compound aggregation.
References
- 1. autumnchem.com [autumnchem.com]
- 2. Effect of Hardness of Water on Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 3. textilelearner.net [textilelearner.net]
- 4. scribd.com [scribd.com]
- 5. autumnchem.com [autumnchem.com]
- 6. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 7. autumnchem.com [autumnchem.com]
- 8. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 9. betakim.com.tr [betakim.com.tr]
- 10. The Ultimate Guide to Choosing Dispersing Agents for Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 11. The Use of Dispersing Agents in Textile Industries [colourinn.in]
Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Orange 3
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental dyeing of polyester substrates with Disperse Orange 3. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to ensure uniform and reproducible dyeing results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of uneven dyeing, such as streaks or blotches, when using this compound on polyester?
Uneven dyeing with this compound on polyester fabrics typically stems from a few critical factors:
-
Improper Dye Dispersion: this compound, like other disperse dyes, has low water solubility. If the dye particles are not finely and uniformly dispersed in the dyebath, they can agglomerate, leading to color spots and uneven shades.[1]
-
Incorrect Temperature Control: The rate of temperature increase is crucial. A rapid temperature rise, especially in the critical dyeing range for polyester (approximately 80°C to 130°C), can cause the dye to rush onto the fiber surface, resulting in poor leveling and uneven color.[1]
-
Inadequate pH Control: Disperse dyes are most stable in a weakly acidic environment. The optimal pH for a this compound dyebath is between 4.5 and 5.5.[2] Deviations from this range can affect the dye's stability and the rate of its uptake by the polyester fibers.
-
Poor Fabric Preparation: The presence of impurities like oils, sizing agents, or waxes on the polyester fabric can act as a barrier, hindering uniform dye penetration and leading to patchy dyeing.[1]
-
Inappropriate Selection or Concentration of Auxiliaries: The choice and amount of dispersing and leveling agents are vital for achieving a level dyeing. An insufficient concentration or a poor-quality agent can fail to keep the dye properly dispersed.
Q2: What is the recommended dyeing method for achieving a level dyeing with this compound?
For polyester, a high-temperature, high-pressure (HTHP) exhaust dyeing method is recommended for this compound. This method involves heating the dyebath to temperatures around 130°C, which swells the polyester fibers and allows the dye molecules to penetrate the fiber structure effectively.[3][4]
Q3: Can a dispersing agent be omitted when dyeing with this compound?
While some laboratory studies have been conducted without the addition of a dispersing agent, it is generally not recommended for achieving consistent and level dyeing, especially in larger-scale experiments or with commercial-grade dyes that may have larger particle sizes. Dispersing agents are crucial for preventing dye aggregation, particularly at the high temperatures used in polyester dyeing.[1]
Q4: What is the role of a leveling agent and is it always necessary?
A leveling agent helps to ensure a uniform color by slowing down the initial rate of dye uptake. It promotes the even distribution of the dye molecules across the fabric surface and can aid in dye migration from areas of high concentration to areas of low concentration. While not always strictly necessary for very pale shades, a high-temperature leveling agent is highly recommended for medium to dark shades and for fabrics that are prone to unlevelness.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Possible Causes | Recommended Solutions |
| Color Spots or Speckles | Inadequate dye dispersion. | Ensure the dye is properly pasted with a small amount of warm water and a dispersing agent before adding it to the dyebath. Use a high-quality dispersing agent stable at high temperatures. |
| Poor quality of dye. | Filter the dye dispersion before adding it to the dyebath to remove any large particles. | |
| Streaky or Patchy Dyeing | The rate of temperature rise is too rapid. | Employ a slower, controlled rate of temperature increase, particularly between 80°C and 130°C. A rate of 1-2°C per minute is a good starting point. |
| Insufficient leveling agent. | Add or increase the concentration of a suitable high-temperature leveling agent. | |
| Poor dyebath circulation. | Ensure adequate agitation and circulation of the dye liquor to maintain a uniform temperature and dye concentration. | |
| Shade Inconsistency (Batch-to-Batch) | Variations in dyeing parameters. | Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time. |
| Inconsistent fabric pre-treatment. | Ensure the polyester substrate is from the same batch and has undergone consistent and thorough pre-treatment. | |
| Light or Pale Shade | Insufficient dye uptake. | Check the pH of the dyebath; it should be in the optimal acidic range (4.5-5.5). Ensure the correct amount of dye was used for the weight of the fabric. Confirm that the dyeing temperature reached the target of 130°C. |
| Poor Wash Fastness | Improper after-treatment (reduction clearing). | Perform a thorough reduction clearing after dyeing to remove any unfixed dye from the fabric surface.[5] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for dyeing polyester with this compound.
| Parameter | Recommended Range/Value | Notes |
| Dyeing Temperature | 130°C | High-temperature method for optimal dye penetration. |
| pH of Dyebath | 4.5 - 5.5 | Adjust with acetic acid. |
| Liquor Ratio | 10:1 to 20:1 | The ratio of the volume of dye liquor to the weight of the fabric. |
| Rate of Temperature Rise | 1 - 2 °C / minute | Critical for ensuring level dyeing. |
| Holding Time at Dyeing Temperature | 30 - 60 minutes | Dependent on the desired depth of shade. |
| Dispersing Agent Concentration | 0.5 - 2.0 g/L | Use a high-temperature stable agent. |
| Leveling Agent Concentration | 0.5 - 2.0 g/L | Particularly important for medium to dark shades. |
| Reduction Clearing Temperature | 70 - 80°C | To remove unfixed surface dye. |
| Reduction Clearing Time | 15 - 20 minutes | --- |
Experimental Protocols
Fabric Pre-treatment (Scouring)
Objective: To remove impurities from the polyester fabric to ensure even dye uptake.
Methodology:
-
Prepare a scouring bath with a liquor ratio of 20:1.
-
Add a non-ionic detergent (e.g., 1-2 g/L) and soda ash (1 g/L) to the bath.
-
Immerse the polyester fabric in the bath and raise the temperature to 70-80°C.
-
Treat the fabric at this temperature for 30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the fabric completely before proceeding to the dyeing stage.
High-Temperature Exhaust Dyeing of Polyester with this compound
Objective: To dye polyester fabric with this compound to a level and reproducible shade.
Methodology:
-
Dyebath Preparation:
-
Set the liquor ratio to 20:1.
-
Add a high-temperature dispersing agent (e.g., 1.0 g/L) and a high-temperature leveling agent (e.g., 1.0 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
-
Dye Dispersion:
-
Separately, make a paste of the required amount of this compound with a small amount of warm water and a dispersing agent.
-
Add this paste to the dyebath with constant stirring to ensure it is well-dispersed.
-
-
Dyeing Cycle:
-
Immerse the scoured and dried polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath down to 70°C.
-
Post-Dyeing Treatment (Reduction Clearing)
Objective: To remove unfixed this compound from the fabric surface to improve wash fastness.
Methodology:
-
Drain the exhausted dyebath.
-
Prepare a fresh bath with:
-
Sodium hydrosulfite: 1-2 g/L
-
Caustic soda (Sodium hydroxide): 1-2 g/L
-
-
Treat the dyed fabric at 70-80°C for 15-20 minutes.[5]
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Dry the fabric.
Visualizations
Caption: Troubleshooting workflow for uneven dyeing.
Caption: Key factors influencing the dyeing process.
Caption: Experimental workflow for polyester dyeing.
References
Technical Support Center: Mitigating Thermal Migration of Disperse Orange 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the thermal migration of Disperse Orange 3 during the heat setting of polyester fabrics.
Troubleshooting Guide: Poor Wash Fastness After Heat Setting
A common issue encountered after the heat setting of polyester dyed with this compound is poor wash fastness, manifesting as color bleeding and staining of adjacent fabrics. This is primarily caused by the thermal migration of the dye.
Problem: Significant color loss and staining on a multifiber swatch after a standard wash test (e.g., ISO 105-C06) on polyester fabric dyed with this compound and subsequently heat-set.
Primary Cause: Thermal migration, the process where dye molecules move from the interior of the polyester fiber to its surface during heat treatment, is the most likely cause.[1] This migration is influenced by heat setting temperature, time, and the presence of chemical auxiliaries on the fabric.[1][2][3]
Troubleshooting Workflow
If you are experiencing poor wash fastness, follow this systematic approach to identify and resolve the root cause.
Caption: Troubleshooting workflow for poor wash fastness.
Frequently Asked Questions (FAQs)
Q1: What is thermal migration of disperse dyes?
A1: Thermal migration is a phenomenon where disperse dyes, after being fixed within the polyester fiber, move from the inside of the fiber to its surface during subsequent dry heat treatments, such as heat setting, at temperatures typically above 130°C.[1] This redistribution of dye molecules leads to a concentration of dye on the fiber surface, which is not firmly bonded and can be easily removed during washing, resulting in poor wash fastness and potential staining of other materials.[1][2]
Q2: What are the primary factors that influence the thermal migration of this compound?
A2: Several factors can influence the thermal migration of this compound:
-
Heat Setting Temperature and Time: Higher temperatures and longer durations of heat treatment significantly increase thermal migration.[1][4]
-
Dye Concentration: Deeper shades, which have a higher concentration of dye within the fiber, tend to exhibit more significant thermal migration.[1][4]
-
Chemical Auxiliaries: The presence of residual surfactants, softeners (especially non-ionic types), and other finishing agents on the fabric surface can act as a solvent for the dye at high temperatures, greatly accelerating migration.[2][3]
-
Dye Properties: The inherent properties of the disperse dye, such as its molecular size and sublimation fastness, play a role. Dyes with lower sublimation fastness are more prone to migration.[1]
Q3: How does the heat setting temperature specifically affect the migration of this compound?
Q4: What is reduction clearing, and how does it help prevent issues related to thermal migration?
A4: Reduction clearing is a crucial post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[5] This process uses a reducing agent (like sodium hydrosulfite) under alkaline conditions to chemically destroy or solubilize the surface dye, allowing it to be washed away. By thoroughly cleaning the fiber surface before heat setting, there is less "loose" dye available to contribute to poor fastness, even if some migration of fixed dye occurs.
Q5: Can the use of finishing agents like softeners worsen thermal migration?
A5: Yes, absolutely. Many finishing agents, particularly non-ionic softeners and certain silicone-based softeners, can act as solvents for disperse dyes at the high temperatures used in heat setting.[2][3] This solvent effect facilitates the movement of dye molecules to the fiber surface. The extent of this effect varies depending on the chemical nature and concentration of the finishing agent.[3] It is crucial to select finishing agents that have a minimal impact on thermal migration.
Quantitative Data
While precise experimental data for this compound is limited in publicly available literature, the following tables summarize its known properties and provide a qualitative overview of the factors affecting its thermal migration.
Table 1: Properties of C.I. This compound
| Property | Value | Reference |
| C.I. Name | This compound | [6] |
| CAS Number | 730-40-5 | [6] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [6] |
| Molecular Weight | 242.23 g/mol | [6] |
| Melting Point | 210-220 °C | [6][7] |
| ISO Fastness Ratings | ||
| Light Fastness | 5-6 | [6] |
| Washing Fastness (Stain) | 3-4 | [6] |
| Washing Fastness (Fading) | 4-5 | [6] |
| Perspiration Fastness (Stain) | 5 | [6] |
| Perspiration Fastness (Fading) | 4-5 | [6] |
| Ironing Fastness (Stain) | 2 | [6] |
| Ironing Fastness (Fading) | 4 | [6] |
Table 2: Qualitative Effect of Heat Setting Temperature on Thermal Migration of Disperse Dyes
| Heat Setting Temperature | Degree of Thermal Migration | Impact on Wash Fastness |
| < 130°C | Minimal | Little to no significant decrease. |
| 140 - 160°C | Moderate | Noticeable decrease in wash fastness. |
| > 160°C | Significant | Substantial decrease in wash fastness. |
Note: This table represents a general trend for disperse dyes as specific quantitative data for this compound is not available.[1][4]
Experimental Protocols
Here are detailed methodologies for key experiments related to assessing and mitigating the thermal migration of this compound.
Protocol 1: Quantitative Evaluation of Thermal Migration
This protocol provides a method to quantify the amount of dye that migrates to the surface of the fabric after heat setting.
-
Preparation of Dyed Samples: Dye polyester fabric with a known concentration of this compound using a standardized high-temperature dyeing procedure (e.g., 130°C for 60 minutes).
-
Reduction Clearing: Perform a thorough reduction clearing on a subset of the dyed samples (see Protocol 2).
-
Heat Setting: Subject both the reduction-cleared and non-cleared dyed fabric samples to various heat setting conditions (e.g., 160°C, 180°C, 200°C for 30, 60, and 90 seconds).
-
Dye Extraction:
-
Cut a precise weight (e.g., 1 gram) of the heat-set fabric.
-
Place the fabric in a sealed container with a known volume of a suitable solvent for disperse dyes, such as chlorobenzene or dimethylformamide (DMF).
-
Agitate the container at a controlled temperature (e.g., 100°C for chlorobenzene) for a specific duration to extract the surface dye.
-
-
Spectrophotometric Analysis:
-
After extraction, carefully remove the fabric.
-
Measure the absorbance of the solvent containing the extracted dye using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 415 nm).
-
Use a pre-established calibration curve of this compound in the same solvent to determine the concentration of the extracted dye.
-
-
Calculation: Calculate the amount of migrated dye per gram of fabric. This will provide a quantitative measure of thermal migration under different heat setting conditions.
Protocol 2: Alkaline Reduction Clearing
This procedure is designed to remove unfixed this compound from the surface of polyester fabric after dyeing.
Caption: Step-by-step workflow for the alkaline reduction clearing process.
Protocol 3: Wash Fastness Testing (ISO 105-C06)
This protocol outlines the standard procedure for assessing the wash fastness of the dyed and heat-set fabric.
-
Specimen Preparation:
-
Cut a 10 cm x 4 cm specimen of the test fabric.
-
Prepare a multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool) of the same dimensions.
-
Sew the test specimen and the multifiber fabric together along one of the shorter edges.
-
-
Washing Solution Preparation: Prepare the washing solution according to the specific test conditions of ISO 105-C06 (e.g., C2S, which simulates a 60°C domestic wash). This typically involves a standard ECE phosphate-based detergent and, if required, a bleaching agent like sodium perborate.
-
Washing Procedure:
-
Place the composite specimen in a stainless-steel container of a launder-ometer.
-
Add the specified volume of the washing solution and the required number of stainless-steel balls (to provide mechanical action).
-
Run the launder-ometer for the specified time and at the specified temperature (e.g., 30 minutes at 60°C for C2S).
-
-
Rinsing and Drying:
-
After the cycle, remove the specimen and rinse it twice in deionized water, followed by a rinse in cold running water.
-
Unstitch the composite specimen, leaving one short edge attached.
-
Allow it to air dry in the dark at a temperature not exceeding 60°C.
-
-
Evaluation:
-
Once dry, assess the change in color of the dyed fabric using the Grey Scale for Assessing Change in Colour.
-
Assess the degree of staining on each strip of the multifiber fabric using the Grey Scale for Assessing Staining.
-
A rating of 5 indicates no change/staining, while a rating of 1 indicates a severe change/staining.
-
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Thermal Migration
Caption: Conceptual diagram of thermal migration.
References
- 1. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 2. textilelearner.net [textilelearner.net]
- 3. What are main factors affecting the thermal migration of disperse dyes?(2) - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. benchchem.com [benchchem.com]
- 5. chiuvention.com [chiuvention.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound | 730-40-5 [chemicalbook.com]
Technical Support Center: Degradation of Disperse Orange 3 Under UV Irradiation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments on the degradation of Disperse Orange 3 under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism for the degradation of this compound under UV irradiation?
A1: The primary mechanism for the photodegradation of this compound, an azo dye, under UV irradiation is expected to be photocatalysis, often employing a semiconductor catalyst like titanium dioxide (TiO₂). The process is initiated by the absorption of UV photons by the catalyst, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These ROS are the primary agents responsible for the breakdown of the dye molecule. The degradation typically starts with the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. This is followed by the progressive oxidation of the resulting aromatic intermediates into smaller aliphatic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions.
Q2: What are the expected major intermediates in the UV degradation of this compound?
A2: Based on the structure of this compound (4-(4-nitrophenylazo)aniline) and the known degradation pathways of similar azo dyes, the expected major intermediates from UV-induced degradation include:
-
Aromatic amines: Cleavage of the azo bond will likely lead to the formation of p-nitroaniline and p-phenylenediamine.
-
Hydroxylated derivatives: The aromatic rings of the initial dye and its primary intermediates can undergo hydroxylation by hydroxyl radicals, forming various phenolic compounds.
-
Smaller organic acids: Further oxidation of the aromatic rings can lead to ring-opening and the formation of short-chain carboxylic acids such as oxalic acid, formic acid, and acetic acid before complete mineralization.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The degradation of this compound can be monitored using UV-Vis spectrophotometry. The disappearance of the characteristic absorption peak of the dye in the visible region (around 400-500 nm) indicates the cleavage of the azo bond and thus decolorization. The rate of degradation can be quantified by measuring the decrease in absorbance at the wavelength of maximum absorption (λmax) over time. For a more detailed analysis of the degradation process and to identify intermediates, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][2]
Troubleshooting Guides
Experimental Setup & Procedure
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | 1. Insufficient UV light intensity or incorrect wavelength. 2. Inadequate catalyst concentration or deactivation of the catalyst. 3. Incorrect pH of the solution. 4. Presence of interfering substances in the sample matrix. | 1. Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength for catalyst activation (e.g., < 380 nm for TiO₂). Check the lamp's age and replace if necessary. 2. Optimize the catalyst loading. Too low a concentration will limit the number of active sites, while too high a concentration can lead to light scattering and reduced light penetration. Ensure the catalyst is well-dispersed in the solution. 3. The pH of the solution can affect the surface charge of the catalyst and the dye molecule, influencing adsorption and reaction rates. Determine the optimal pH for your system. 4. Purify the sample if possible to remove radical scavengers or substances that may adsorb to the catalyst surface and inhibit the reaction. |
| Inconsistent or non-reproducible results | 1. Fluctuations in UV lamp output. 2. Inconsistent catalyst dispersion. 3. Temperature variations during the experiment. | 1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor the lamp output if possible. 2. Use a consistent method for dispersing the catalyst, such as ultrasonication for a fixed duration before each experiment. 3. Control the temperature of the reaction vessel, as temperature can influence reaction kinetics. |
Analytical Methods (HPLC & GC-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing, fronting) in HPLC | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 3. Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is miscible with the mobile phase and has a similar or weaker elution strength. |
| Difficulty in identifying intermediates with GC-MS | 1. Degradation products are too polar or non-volatile for GC. 2. Thermal degradation of analytes in the GC inlet. 3. Co-elution of multiple components. | 1. Consider derivatization to increase the volatility and thermal stability of polar compounds like aromatic amines and carboxylic acids. Alternatively, use LC-MS for analysis of polar, non-volatile intermediates. 2. Optimize the GC inlet temperature to prevent thermal decomposition of labile intermediates. 3. Optimize the GC temperature program to improve the separation of co-eluting peaks.[3][4] |
| Matrix interference in real samples (e.g., textile effluent) | 1. Presence of other dyes, surfactants, or salts. | 1. Implement a sample clean-up procedure before analysis, such as solid-phase extraction (SPE), to remove interfering matrix components.[3] |
Experimental Protocols
General Protocol for UV Photodegradation of this compound
-
Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone due to its low water solubility) and then dilute with deionized water to the desired initial concentration.
-
Catalyst Suspension: If using a photocatalyst (e.g., TiO₂), add the desired amount of catalyst to the dye solution. Disperse the catalyst uniformly using an ultrasonic bath for 15-30 minutes.
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Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.
-
UV Irradiation: Place the reaction vessel in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., a mercury lamp with a principal emission at 254 nm or 365 nm). Ensure the solution is continuously stirred throughout the experiment to maintain a uniform suspension.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation for Analysis: Immediately centrifuge or filter the collected aliquots to remove the catalyst particles.
-
Analysis: Analyze the filtrate using a UV-Vis spectrophotometer to monitor the decolorization. For identification and quantification of the parent dye and its degradation products, use HPLC-DAD or GC-MS.
GC-MS Analysis of Degradation Products
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Sample Extraction: If necessary, perform a liquid-liquid extraction of the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to extract the degradation products.
-
Concentration: Concentrate the organic extract to a smaller volume under a gentle stream of nitrogen.
-
Derivatization (Optional): For polar analytes, perform a derivatization step (e.g., silylation) to improve volatility and thermal stability.
-
GC-MS Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.[4]
-
Injection Mode: Splitless or split injection, depending on the concentration of the analytes.
-
Temperature Program: Start with a low initial oven temperature and ramp up to a high final temperature to elute a wide range of compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library database (e.g., NIST) and by interpreting the fragmentation patterns.
Quantitative Data
| Parameter | Value | Conditions | Reference Dye |
| Degradation Efficiency | >90% in 60 min | UV/H₂O₂/TiO₂, pH 3 | Disperse Violet 26 |
| Apparent Rate Constant (k_app) | Varies with initial concentration | Follows pseudo-first-order kinetics | Orange G |
| Mineralization (TOC Removal) | ~70-80% after several hours | UV/TiO₂ | Various azo dyes |
Degradation Pathway & Experimental Workflow
Below are diagrams illustrating the proposed degradation pathway of this compound and a typical experimental workflow for its study.
Caption: Proposed degradation pathway of this compound under UV irradiation.
Caption: Experimental workflow for studying the UV degradation of this compound.
References
- 1. scribd.com [scribd.com]
- 2. jabsonline.org [jabsonline.org]
- 3. Excellent Resolution of EU-Regulated Azo Dye Aryl Amines by GC-MS on the Rxi-35Sil MS GC Column [restek.com]
- 4. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Lightfastness of Disperse Orange 3
This technical support center provides researchers, scientists, and textile professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the lightfastness of fabrics dyed with Disperse Orange 3.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my polyester fabric dyed with this compound exhibit poor lightfastness?
A1: The susceptibility of this compound to fading is primarily due to its chemical structure. It is an azo-based disperse dye, and this class of dyes is generally known to have lower resistance to degradation from UV light compared to other structures like anthraquinone dyes[1]. When the dye molecules absorb energy from sunlight, they enter an excited state, which can lead to the breakdown of their chromophoric system, causing the color to fade[2]. Additionally, factors such as low dye concentration for pale shades, improper dye penetration into the fiber, and residual unfixed dye on the fabric surface can accelerate this process[1][2].
Q2: What is a typical lightfastness rating for this compound, and what level is considered an improvement?
A2: Standard this compound dyeings on polyester often have a lightfastness rating in the lower range of the Blue Wool Scale (typically 1-3 out of 8). For most apparel and indoor textiles, a rating of 4 or above is considered satisfactory[3]. For applications requiring higher durability, such as automotive or outdoor textiles, a rating of 6 or higher is often the target[3]. Any consistent increase of 1 to 2 grades on the Blue Wool Scale is a significant improvement.
Q3: How does the depth of the shade affect the lightfastness of the dyed fabric?
A3: The depth of the shade has a direct impact on lightfastness. Deeper shades, which have a higher concentration of dye within the fiber, generally offer better resistance to fading[1]. Conversely, pale shades are more vulnerable to UV degradation because the lower number of dye molecules means that the degradation of even a small percentage of them results in a noticeable color change[1].
Q4: Can the dyeing process itself be optimized to improve lightfastness?
A4: Yes, optimizing the dyeing process is crucial. Key parameters include:
-
Temperature and Time: High-temperature dyeing, typically between 120–135°C for polyester, is required to ensure the dye fully penetrates and fixes within the fiber's amorphous regions[4].
-
Heat Fixation: Post-dyeing heat fixation must be carefully controlled (e.g., 180–210°C for 30–60 seconds)[1]. Overexposure to heat can degrade the dye molecules, while insufficient heat can lead to poor fixation[1].
-
Dispersion: Ensuring the dye is finely and uniformly dispersed using a high-quality dispersing agent can prevent dye aggregation, leading to better penetration and more even colorfastness[1].
-
Post-Dyeing Wash Off: A thorough reduction clearing process is essential to remove any unfixed dye from the fiber surface. This surface dye has very poor lightfastness and will fade quickly[2][4].
Q5: What are UV absorbers, and how do they improve lightfastness?
A5: UV absorbers are chemical compounds that protect the dye by preferentially absorbing harmful ultraviolet radiation and dissipating it as harmless thermal energy[5]. They function much like sunscreen for the fabric. Common types used for polyester are derivatives of benzotriazole or benzophenone[1][6]. They can be applied during the dyeing process (exhaust method) or as a post-treatment finish[6].
Q6: Is it advisable to use a fixing agent to enhance the lightfastness of this compound?
A6: The choice of a fixing agent requires careful consideration. While some after-treatments can form a protective film and improve stability, many standard cationic fixing agents can actually reduce the lightfastness of disperse dyes, even if they improve wash fastness[1][2][7]. If a fixative is necessary, it is recommended to select one specifically marketed as a lightfastness enhancer or a non-surfactant ammonium salt type, and to conduct thorough testing[8].
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Patchy Fading | 1. Poor dye dispersion leading to aggregation. 2. Uneven application of UV absorber or other finishing agents. 3. Incomplete removal of spinning oils or other impurities from the fabric before dyeing. | 1. Improve dye dispersion by using a high-quality dispersing agent or nano-dispersing agents[1]. Ensure the dyebath is well-agitated. 2. Optimize the application process for finishing agents to ensure uniform uptake. 3. Implement a thorough scouring and pre-treatment process to ensure the fabric is clean and uniformly absorbent[4]. |
| Overall Lightfastness is Very Low (Grade 1-2) | 1. The inherent chemical structure of the azo dye is highly susceptible to photodegradation[1]. 2. Insufficient dye penetration due to suboptimal dyeing temperature or time[4]. 3. Significant amount of unfixed dye remaining on the fiber surface after dyeing. | 1. Apply a UV absorber during the dyeing process or as a post-treatment. Benzotriazole-type absorbers are effective for polyester[1]. 2. Ensure the dyeing temperature reaches at least 130°C and that the cycle time is sufficient for the dye to reach equilibrium. 3. Perform a rigorous reduction clearing step after dyeing to remove all surface dye[2][4]. |
| Fabric Color Changes or Yellows After Finishing Treatment | 1. Some cationic softeners and fixing agents are prone to yellowing upon exposure to light or heat[7]. 2. The UV absorber or other chemical auxiliary is not stable and degrades, causing discoloration. | 1. Select non-yellowing softeners (e.g., some silicone-based types) and fixing agents specifically designed to preserve lightfastness[1]. 2. Source high-quality, stable UV absorbers and auxiliaries. Test all finishing chemicals for their effect on the fabric shade before bulk production. |
Section 3: Data Presentation
The following table summarizes the expected improvements in lightfastness for this compound on polyester fabric when using different treatment methods. Values are illustrative and based on typical industry outcomes.
| Treatment Method | Concentration (% owf) | Typical Lightfastness (Blue Wool Scale) | Improvement vs. Control (Grade) | Key Considerations |
| Control (Standard Dyeing) | N/A | 2-3 | N/A | Baseline performance; susceptible to fading. |
| UV Absorber (Benzotriazole Type) | 2.0 - 4.0% | 4-5 | +2 | Highly effective; can be applied during dyeing[9]. |
| Lightfastness Enhancing Finish | 1.0 - 3.0% | 4 | +1 to +2 | Effectiveness varies by chemical type[7]. |
| ZnO Nanoparticle Treatment | 1.0% | 4 | +1 to +2 | An emerging technology showing promising results[10]. |
| Optimized Dyeing & Clearing | N/A | 3-4 | +1 | Essential for maximizing the performance of any other treatment[2][4]. |
Section 4: Experimental Protocols
Protocol 1: Standard High-Temperature Exhaust Dyeing
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Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (1-2 g/L) at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.
-
Dyebath Preparation: Prepare the dyebath with a liquor ratio of 10:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.0.
-
Dye Dispersion: Separately, paste the this compound (1% on weight of fabric) with a small amount of water and the dispersing agent, then add hot water to create a fine dispersion. Add this to the dyebath.
-
Dyeing Cycle:
-
Introduce the fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool the bath to 70°C.
-
-
Rinsing: Rinse the fabric in hot and then cold water.
-
Reduction Clearing: Treat the fabric in a bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 20 minutes.
-
Final Steps: Rinse the fabric thoroughly until the water is clear and neutralize with a weak solution of acetic acid. Dry the fabric.
Protocol 2: Application of UV Absorber (Simultaneous Method)
-
Fabric Preparation: Follow Step 1 from Protocol 1.
-
Dyebath Preparation: Follow Step 2 from Protocol 1.
-
Additive & Dye Preparation:
-
Prepare the dye dispersion as described in Step 3 of Protocol 1.
-
Separately, disperse a benzotriazole-based UV absorber (e.g., 3% on weight of fabric) in warm water.
-
Add both the dye and the UV absorber dispersion to the dyebath.
-
-
Dyeing and Post-Treatment: Follow Steps 4 through 7 from Protocol 1. The UV absorber will exhaust onto the fiber along with the dye.
Protocol 3: Lightfastness Testing (Reference: ISO 105-B02)
-
Sample Preparation: Cut a specimen of the dyed fabric to the required dimensions. Mount half of the specimen in an opaque frame, leaving the other half exposed.
-
Blue Wool Standards: Prepare a set of Blue Wool standards (typically grades 1 through 8) and mount them for simultaneous exposure.
-
Exposure: Place the mounted specimen and Blue Wool standards in a xenon-arc lamp apparatus that simulates natural sunlight behind glass.
-
Assessment: Periodically inspect the exposed portion of the specimen. The test concludes when the contrast between the exposed and unexposed parts of the sample is equal to grade 4 on the Grey Scale for assessing change in color.
-
Rating: The lightfastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading (contrast) as the sample.
Section 5: Visualizations
The following diagrams illustrate key workflows and mechanisms related to improving the lightfastness of dyed fabrics.
References
- 1. autumnchem.com [autumnchem.com]
- 2. What are the factors that affect the light fastness of dyes and how to improve? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. testextextile.com [testextextile.com]
- 4. How Can You Improve the Color Fastness When Dyeing Polyester Yarn?- ZheJiang kenking Industrial Co., Ltd [kenking.cn]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. How to improve the light fastness of textiles? [utstesters.com]
- 8. What are the ways to improve the color fastness to light-gester-instruments.com [gester-instruments.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Azo Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of azo dyes.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[4][5] The "matrix" itself refers to all the components within a sample other than the analyte of interest.[1]
Q2: What causes matrix effects in the analysis of azo dyes?
Matrix effects in azo dye analysis arise from various components present in the sample matrix, which can include salts, lipids, proteins, and other endogenous substances.[1] These components can interfere with the ionization process in the mass spectrometer's ion source. For instance, in electrospray ionization (ESI), matrix components can compete with the analyte for access to the droplet surface for subsequent gas-phase emission or alter the physical properties of the eluent, such as surface tension and viscosity.[2]
Q3: How can I detect and quantify matrix effects in my experiment?
Several methods can be employed to assess the presence and magnitude of matrix effects:
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Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank sample extract is injected.[4][6] Any fluctuation (dip or peak) in the baseline signal indicates the retention times at which ion suppression or enhancement occurs.[4]
-
Post-Extraction Spiking: This is a widely used quantitative method.[5] It involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 suggests ion enhancement.[5]
Q4: What are the primary strategies to overcome matrix effects?
There are three main approaches to mitigate matrix effects, which can be used individually or in combination:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS analysis.[1][7]
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Improve Chromatographic Separation: Modifying chromatographic conditions can help separate the analyte of interest from matrix components.[1][4]
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Utilize Calibration and Internal Standards: These methods compensate for matrix effects rather than eliminating them.[1][4]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification.
This is a common symptom of unaddressed matrix effects. The following steps can help troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spiking experiment to determine the matrix factor.
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE cartridges to selectively isolate azo dyes from the matrix. This is highly effective at removing interfering compounds.[1]
-
Liquid-Liquid Extraction (LLE): Employ LLE to partition the azo dyes into a solvent immiscible with the sample matrix, leaving many interferences behind.[1]
-
Protein Precipitation: For biological matrices, precipitate proteins using organic solvents like acetonitrile.[8]
-
-
Enhance Chromatographic Separation:
-
Adjust the mobile phase gradient profile to better separate the analyte peak from matrix interferences.[1]
-
Screen different analytical columns with varying stationary phases.
-
-
Use an Internal Standard (IS):
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach.[4][9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect, thus providing reliable correction.[9][10]
-
Analog Internal Standard: If a SIL-IS is unavailable, use a structurally similar compound that elutes close to the analyte.
-
Issue 2: Significant ion suppression observed for specific azo dyes.
Ion suppression can severely impact method sensitivity. Dilution of the sample extract can be a simple and effective first step.
Quantitative Data on Matrix Effect Reduction by Dilution
| Azo Dye | Matrix | Initial Matrix Effect (%) | Matrix Effect after Dilution (%) |
| Disperse Red 1 | Textile | 33.1[11][12] | 90.1[11][12] |
| Direct Red 28 | Textile | 21.8 - 52.3[11][12] | 33.5 - 86.1[11][12] |
| Direct Black 38 | Textile | 21.8 - 52.3[11][12] | 33.5 - 86.1[11][12] |
| Direct Brown 95 | Textile | 21.8 - 52.3[11][12] | 33.5 - 86.1[11][12] |
Note: Matrix effect is often calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value below 100% indicates suppression.
If dilution does not sufficiently improve the signal, more rigorous sample cleanup or advanced calibration strategies are necessary.
Advanced Calibration Strategies
Caption: Advanced calibration strategies for matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[1] This ensures that the standards and samples experience similar matrix effects.
-
Standard Addition: This method is useful when a blank matrix is not available.[4][13] It involves adding known amounts of the analyte to aliquots of the sample itself and extrapolating to determine the initial concentration.[6][14]
Experimental Protocols
Protocol 1: General Sample Preparation for Azo Dyes in Textiles
This protocol provides a general workflow for extracting azo dyes from textile samples.
-
Sample Weighing: Accurately weigh 1.0 g of the textile sample, cut into small pieces.[11]
-
Extraction: Add a suitable organic solvent (e.g., methanol) and sonicate at an elevated temperature (e.g., 50°C for 30 minutes).[11][15]
-
Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.[11][15]
-
Evaporation: Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.[11]
-
Reconstitution: Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., water/acetonitrile mixture).[11]
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.[11][15]
Protocol 2: Isotope Dilution Analysis of Azo Dyes in Spices
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantification.
IDMS Workflow
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Methodology:
-
Internal Standard Spiking: A known quantity of a stable, isotopically labeled version of the azo dye (the internal standard) is added to the sample at the beginning of the sample preparation process.[10][16]
-
Extraction: The sample is extracted using a suitable solvent, such as acetonitrile.[16]
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS.
-
Quantification: The concentration of the native azo dye is determined by measuring the ratio of its signal to the signal of the isotopically labeled internal standard.[10] Because the labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies and matrix effects, allowing for highly accurate and precise quantification.[10]
References
- 1. longdom.org [longdom.org]
- 2. gtfch.org [gtfch.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. an.shimadzu.com [an.shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. laborindo.com [laborindo.com]
- 15. lcms.cz [lcms.cz]
- 16. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Disperse Orange 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Disperse Orange 3 (C.I. 11005), a monoazo dye. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of quantitative data in research, quality control, and safety assessments. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Electrochemical Sensing, supported by experimental data and detailed protocols.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound and structurally similar azo dyes. This data facilitates an objective comparison to aid in method selection based on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.
| Parameter | HPLC-DAD | UPLC-MS/MS | Electrochemical Sensor |
| Linearity (Range) | 0.5 - 250 mg/L (for Disperse Orange 149)[1] | 1 - 1000 µg/L[2] | 0.6 - 8.0 µM (for Methyl Orange)[3] |
| Correlation Coefficient (r²) | > 0.995[1] | > 0.99 | Not explicitly stated for Methyl Orange, but typically > 0.99 |
| Limit of Detection (LOD) | ~1.0 mg/kg (for Disperse Orange 149)[1] | 0.02 - 1.35 ng/mL[2] | 0.699 µM (for Methyl Orange)[3] |
| Limit of Quantification (LOQ) | Not explicitly stated for Disperse Orange 149 | 0.06 - 4.09 ng/mL[2] | 0.023 µM (for Methyl Orange)[3] |
| Accuracy (% Recovery) | 92.1% - 98.7% (for Disperse Orange 149)[1] | 81.8% - 114.1%[2] | Not explicitly stated for Methyl Orange |
| Precision (%RSD) | < 8.0%[1] | < 16.3%[2] | Not explicitly stated for Methyl Orange |
| Selectivity | Moderate; potential for co-elution | High; based on mass-to-charge ratio | High; dependent on sensor modification |
| Analysis Time | Longer | Shorter | Rapid |
| Cost | Moderate | High | Low to Moderate |
Note: Data for HPLC-DAD and Electrochemical Sensor are for structurally similar azo dyes and serve as an estimation of performance for this compound, as direct comprehensive validation data was not available in the cited literature.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide comprehensive protocols for the quantification of this compound using HPLC-DAD, UPLC-MS/MS, and a representative electrochemical method.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of dyes. The following protocol is a general guideline that should be optimized and validated for the specific sample matrix.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a diode array detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphate buffer) is commonly used. A typical gradient might start at 40% acetonitrile and increase to 98% over 17 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The maximum absorbance wavelength for this compound is approximately 415 nm.[5] A DAD allows for monitoring a range of wavelengths to ensure specificity.
3. Sample Preparation (from textile samples):
-
Weigh approximately 1 gram of the homogenized textile sample.
-
Extract the dye with a suitable solvent such as methanol or chlorobenzene, often with the aid of ultrasonication for about 30 minutes at 50-60 °C.[2]
-
Centrifuge the extract to separate solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
4. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. UPLC Conditions:
-
Column: A sub-2 µm particle size reversed-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A fast gradient is typically employed, for example, from 10% B to 95% B in 3 minutes.[3]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.[3]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is [M+H]+ at m/z 243.1.[6] Specific product ions need to be determined by direct infusion of a standard.
-
Source Temperature: 150 °C.[3]
-
Desolvation Temperature: 500 °C.[3]
-
Gas Flows (Desolvation and Cone): Optimized for the specific instrument.[3]
4. Sample Preparation:
-
Similar to the HPLC-DAD protocol, involving solvent extraction and filtration. For trace analysis, a solid-phase extraction (SPE) clean-up step may be necessary.[6]
Electrochemical Sensing
Electrochemical sensors provide a rapid and cost-effective alternative for dye quantification. The following is a representative protocol based on a modified glassy carbon electrode for the detection of a similar azo dye, which can be adapted for this compound.
1. Sensor Preparation (Example: Poly(aminosulfonic acid)-modified Glassy Carbon Electrode - PASA/GCE):
-
Polish a glassy carbon electrode (GCE) with alumina slurry, rinse with deionized water, and sonicate in ethanol and water.
-
The PASA film is formed on the GCE surface by electropolymerization of aminosulfonic acid in a suitable electrolyte solution using cyclic voltammetry.
2. Electrochemical Measurement:
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are commonly used for quantitative analysis due to their high sensitivity.
-
Supporting Electrolyte: A buffer solution (e.g., phosphate buffer or Britton-Robinson buffer) at an optimized pH.
-
Procedure:
-
Immerse the modified electrode in the supporting electrolyte containing the sample.
-
Apply a potential scan over a range where the dye exhibits an electrochemical response (oxidation or reduction peak).
-
The peak current is proportional to the concentration of the dye.
-
3. Quantification:
-
Construct a calibration curve by measuring the peak currents of standard solutions of this compound.
-
Determine the concentration in the unknown sample from the calibration plot.
Visualizing the Workflow and Validation Process
The following diagrams, created using the DOT language for Graphviz, illustrate the general workflows for the analytical methods and the validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. High frequency of simultaneous sensitivity to this compound in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Disperse Orange 3 and Other Azo Dyes for Researchers and Drug Development Professionals
An in-depth guide to the performance, toxicology, and underlying mechanisms of key azo dyes used in research and industry.
This guide provides a comprehensive comparative analysis of Disperse Orange 3 and other selected azo dyes, namely Disperse Red 1 and Disperse Blue 79. It is designed for researchers, scientists, and drug development professionals who utilize these dyes in various applications, from textile science to toxicological studies. This document presents a compilation of experimental data on their performance characteristics, detailed protocols for key analytical methods, and an exploration of the metabolic pathways associated with their biological activity.
Performance on Textile Substrates: A Quantitative Comparison
The efficacy of a textile dye is primarily determined by its fastness properties, which quantify its resistance to various environmental and physical stressors. The following table summarizes the performance of this compound, Disperse Red 1, and Disperse Blue 79 when applied to polyester, a common synthetic fiber. The ratings are based on standardized testing protocols, with higher values indicating better performance.
| Dye Name | C.I. Name | CAS Number | Chemical Class | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) |
| This compound | 11005 | 730-40-5 | Monoazo | 4-5 | 4-5 | 4 | 3-4 |
| Disperse Red 1 | 11110 | 2872-52-8 | Monoazo | 4-5 | 4-5 | 4-5 | 4 |
| Disperse Blue 79 | 11345 | 12239-34-8 | Monoazo | 5-6 | 4-5 | 4 | 3-4 |
Note: Fastness properties can vary depending on the dyeing process, substrate, and dye concentration.
Experimental Protocols
To ensure reproducibility and accuracy in research, standardized experimental protocols are essential. This section details the methodologies for key experiments cited in the comparison of these azo dyes.
Determination of Color Fastness to Light (ISO 105-B02)
This test evaluates the resistance of the dye to fading upon exposure to an artificial light source that mimics natural daylight.[1][2][3]
Apparatus:
-
Xenon arc lamp apparatus
-
Blue wool references
-
Grey scale for assessing change in color
Procedure:
-
A specimen of the dyed textile is exposed to the light from a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.[3]
-
Simultaneously, a set of blue wool references with known lightfastness are exposed under the same conditions.[2]
-
The exposure is continued until a specified contrast on the grey scale is observed between the exposed and unexposed portions of the specimen or the blue wool references.
-
The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is given on a scale of 1 (very poor) to 8 (excellent).[1]
Determination of Color Fastness to Washing (ISO 105-C06)
This method assesses the resistance of the dye to domestic and commercial laundering procedures.[4][5][6][7]
Apparatus:
-
Launder-Ometer or similar apparatus for providing controlled conditions of temperature and agitation.
-
Stainless steel balls
-
Multifiber adjacent fabric
-
Grey scale for assessing change in color and staining
Procedure:
-
A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.[7]
-
The composite specimen is then laundered in a solution containing a standard detergent under specified conditions of temperature, time, and mechanical agitation (provided by the stainless steel balls).[5][6]
-
After washing, the specimen is rinsed and dried.
-
The change in color of the specimen and the degree of staining on the multifiber adjacent fabric are assessed using the grey scale. The ratings are given on a scale of 1 (poor) to 5 (excellent).[4]
Determination of Color Fastness to Rubbing (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[8][9][10]
Apparatus:
-
Crockmeter (rubbing fastness tester)
-
Standard white cotton rubbing cloth
-
Grey scale for assessing staining
Procedure:
-
A specimen of the dyed textile is mounted on the base of the crockmeter.
-
A dry, standard white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter.
-
The rubbing finger is then moved back and forth over the specimen for a specified number of cycles with a constant pressure.[8][10]
-
For the wet rubbing test, the procedure is repeated with a rubbing cloth that has been wetted with distilled water to a specific pickup percentage.[8]
-
The amount of color transferred to the white rubbing cloth is assessed using the grey scale for staining. The ratings are given on a scale of 1 (heavy staining) to 5 (no staining).
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13][14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the azo dye and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.[13]
-
A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[13]
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Cell viability is calculated as a percentage of the untreated control cells.
Metabolic Pathway and Toxicological Implications
A significant area of research concerning azo dyes is their metabolism and potential for toxicity. A primary mechanism of concern is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines. Some of these amines are known or suspected carcinogens and can act as sensitizers, leading to allergic reactions.
dot
Caption: Metabolic activation of an azo dye leading to allergic contact dermatitis.
This compound, for instance, can be metabolized to p-phenylenediamine (PPD), a well-known contact allergen.[4] This metabolic conversion is a key factor in the cross-sensitization observed between certain azo dyes and PPD, where individuals sensitized to PPD may also exhibit allergic reactions to textiles colored with these dyes.[16] The process, mediated by azoreductase enzymes present in skin and gut microbiota, involves the reductive cleavage of the azo linkage.[10][15] The resulting aromatic amines can then act as haptens, binding to skin proteins and triggering an immune response that manifests as allergic contact dermatitis.[9][16]
Experimental Workflow for Comparative Dye Analysis
The following diagram illustrates a logical workflow for the comparative analysis of azo dyes, integrating performance testing and toxicological assessment.
dot
Caption: A structured workflow for the comparative analysis of azo dyes.
References
- 1. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
- 2. Classification of disperse dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allergic contact dermatitis from azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High frequency of simultaneous sensitivity to this compound in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Allergic and Irritant Contact Dermatitis Explained — NYC Allergy Doctor | Dr. Arthur Lubitz MD [nycallergydoctor.com]
- 15. Textile dye allergic contact dermatitis following paraphenylenediamine sensitization from a temporary tattoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of Disperse Orange 3 in different textile fibers
A Comparative Guide to the Performance of Disperse Orange 3 on Polyester, Nylon, and Cellulose Acetate Fibers
This guide provides an objective comparison of the performance of C.I. This compound, an azo-type disperse dye, across three common synthetic textile fibers: polyester, nylon, and cellulose acetate. The information is compiled for researchers, scientists, and professionals in drug development who may use these materials in various applications.
Data Presentation
The performance of this compound varies significantly across different fiber types due to the inherent chemical and physical properties of the polymers. While a single study providing a direct comparison of quantitative data across all three fibers is not available in the reviewed literature, the following table summarizes the expected performance based on a synthesis of available data and qualitative industry knowledge.
| Performance Metric | Polyester | Nylon | Cellulose Acetate |
| Wash Fastness | Good to Excellent (4-5) | Fair to Moderate (2-3) | Moderate (3-4) |
| Light Fastness | Good (4-6) | Fair to Moderate (3-4) | Moderate (4-5) |
| Crocking (Rubbing) Fastness - Dry | Good to Excellent (4-5) | Good (4) | Good (4) |
| Crocking (Rubbing) Fastness - Wet | Good (4) | Moderate (3) | Moderate to Good (3-4) |
| Dye Uptake/Affinity | High | Moderate | Moderate |
Note: Fastness ratings are on a scale of 1 to 5, with 5 being the best. Lightfastness is often rated on a scale of 1 to 8. The data presented is a harmonized estimation from various sources and should be confirmed with specific experimental testing for critical applications. The fastness properties of disperse dyes on nylon are generally poorer than on polyester. Specifically, the washing fastness on nylon is often fair, particularly in deep shades[1]. Lightfastness of disperse dyes on nylon is also typically lower than on polyester[2][3]. For cellulose diacetate, the fastness to wet treatments is generally inferior to that on the more hydrophobic cellulose triacetate[1].
Experimental Protocols
Detailed methodologies for the dyeing of these fibers and the subsequent fastness testing are crucial for reproducible results. The following are standard laboratory protocols.
Dyeing Protocols
1. Dyeing of Polyester with this compound (High-Temperature Method)
-
Objective: To dye polyester fabric with this compound using a high-temperature, high-pressure method.
-
Materials: Polyester fabric, this compound, dispersing agent, pH buffer (acetic acid/sodium acetate), deionized water.
-
Procedure:
-
Prepare a dye bath with a liquor ratio of 20:1.
-
Add a dispersing agent (e.g., 1 g/L) and adjust the pH to 4.5-5.5 with an acetic acid buffer.
-
Thoroughly disperse the required amount of this compound (e.g., 2% on weight of fabric) in a small amount of water and add it to the dye bath.
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 60 minutes.
-
Cool the dye bath to 70°C and rinse the fabric.
-
Perform a reduction clearing process to remove surface dye by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 20 minutes.
-
Rinse the fabric thoroughly and dry.
-
2. Dyeing of Nylon with this compound
-
Objective: To dye nylon fabric with this compound.
-
Materials: Nylon fabric, this compound, dispersing agent, leveling agent, pH buffer (acetic acid).
-
Procedure:
-
Prepare a dye bath with a liquor ratio of 20:1.
-
Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1.0 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid[4].
-
Disperse the required amount of this compound and add to the dye bath.
-
Introduce the nylon fabric at 40°C.
-
Raise the temperature to the boil (100°C) at a rate of 1.5°C/minute.
-
Maintain at the boil for 60 minutes[4].
-
Cool the dye bath, rinse the fabric, and dry.
-
3. Dyeing of Cellulose Acetate with this compound
-
Objective: To dye cellulose acetate fabric with this compound.
-
Materials: Cellulose acetate fabric, this compound, dispersing agent, deionized water.
-
Procedure:
-
Prepare a dye bath with a liquor ratio of 20:1 containing a dispersing agent (e.g., 1 g/L).
-
Disperse the required amount of this compound in warm water and sieve into the dye bath[5].
-
Introduce the cellulose acetate fabric at 40-50°C.
-
Slowly raise the temperature to 80-85°C. Dyeing of cellulose diacetate should not exceed 85°C to avoid hydrolysis of acetyl groups[5].
-
Maintain this temperature for 60-90 minutes.
-
Cool the dye bath, rinse the fabric with warm and then cold water, and dry.
-
Colorfastness Testing Protocols
-
Wash Fastness (AATCC Test Method 61): A specimen of the dyed fabric, in contact with a multi-fiber test fabric, is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action. The test is run for 45 minutes at a specified temperature (e.g., 49°C). The change in color of the specimen and the staining of the multi-fiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.
-
Light Fastness (AATCC Test Method 16.3): A specimen of the dyed fabric is exposed to a xenon-arc lamp under specified conditions of temperature and humidity. The change in color is assessed by comparison with the AATCC Blue Wool Lightfastness Standards.
-
Crocking (Rubbing) Fastness (AATCC Test Method 8): A dyed fabric specimen is rubbed with a standard white cotton cloth under controlled pressure and a specified number of turns using a crockmeter. The test is performed under both dry and wet conditions. The amount of color transferred to the white cloth is evaluated using the Chromatic Transference Scale.
Mandatory Visualization
References
- 1. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 2. How to choose disperse dyes when dyeing nylon light colors with disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. How to choose disperse dyes when dyeing light color for nylon ? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. How to dye and procedure of dyeing for textile: DYEING CELLULOSE ACETATE FIBRES WITH DISPERSE DYES [dyes4dyeing.blogspot.com]
Comparative Guide to the Cross-Reactivity of Disperse Orange 3 in Immunoassays
This guide provides a comprehensive analysis of the cross-reactivity of Disperse Orange 3 (DO3) in immunological assays, with a particular focus on in vivo immunoassays such as patch testing. The information is intended for researchers, scientists, and drug development professionals investigating hypersensitivity reactions to textile dyes and developing diagnostic assays.
This compound, a monoazo dye, is a well-documented contact allergen frequently implicated in textile dye dermatitis.[1][2][3] A significant characteristic of DO3 is its high potential for cross-reactivity, particularly with para-phenylenediamine (PPD), a common ingredient in hair dyes and a notorious sensitizer.[1][4][5][6] This cross-sensitization is a critical consideration in the diagnosis and management of contact allergies.
Quantitative Analysis of Cross-Reactivity
The cross-reactivity of this compound has been extensively studied in human subjects through patch testing, a form of in vivo immunoassay to detect contact hypersensitivity. The following tables summarize the quantitative data from several key studies, illustrating the high frequency of simultaneous reactions between DO3 and PPD, as well as other disperse dyes.
| Study Cohort | Number of PPD-Positive Patients | Percentage Also Positive to this compound | Citation |
| Retrospective Study | 128 | 46.1% | [4][5] |
| PPD-Positive Patients with ++ or stronger reaction | 55 | 80% | [4][5] |
| Dermatitis Patients | 1481 | All 26 DO3-positive patients were also PPD-positive | [1][7] |
| European Environmental Contact Dermatitis Research Group | 44 | 97.7% (43 out of 44) | [1] |
| Swedish Study (2011) | 28 | 96.4% (27 out of 28) | [1] |
| Disperse Dye | Percentage of PPD-Positive Patients with Simultaneous Reaction | Citation |
| This compound | 46.1% | [4][5] |
| Disperse Yellow 3 | 21.9% | [4][5] |
| Disperse Red 11 | 2.13% | [5] |
| Disperse Blue 3 | 1.56% | [5] |
| Disperse Yellow 9 | 1.06% | [5] |
| Naphthol AS | 1.06% | [5] |
| Bismarck Brown | 0% | [5] |
Mechanism of Cross-Reactivity
The high rate of cross-reactivity between this compound and PPD is attributed to their structural similarities and the metabolic pathways of DO3.[4] this compound is an azo dye that can be metabolized in the skin to form para-amino compounds, which are structurally similar to PPD.[4] This metabolic conversion can lead to the sensitization of T-cells that then recognize both the DO3 metabolite and PPD, resulting in a cross-sensitization reaction.
Caption: Proposed mechanism of this compound and PPD cross-reactivity.
Experimental Protocols
The primary immunoassay method for which data is available is patch testing. This in vivo method is the gold standard for identifying causative agents in allergic contact dermatitis.
Patch Testing Protocol:
-
Preparation of Antigens: Standardized concentrations of allergens, including this compound (typically 1.0% in petrolatum) and PPD (typically 1.0% in petrolatum), are prepared.[1][7] A textile dye mix (TDM) containing a panel of common disperse dyes may also be used.[1][7]
-
Application: The antigens are applied to small patches, which are then affixed to the upper back of the patient.[8]
-
Incubation: The patches remain in place for 48 hours, during which the patient is advised to avoid activities that may dislodge the patches or cause excessive sweating.[8]
-
Reading: The patches are removed after 48 hours, and an initial reading is performed to assess the skin's reaction. A second reading is typically conducted at 72 or 96 hours to capture delayed hypersensitivity reactions.[8]
-
Interpretation: The reactions are graded based on a standardized scale, considering the presence and severity of erythema, infiltration, and vesiculation.[8]
Caption: Generalized workflow for patch testing.
Alternatives and Considerations
Given the high cross-reactivity of this compound with PPD, some studies have suggested that PPD can serve as a marker for DO3 allergy.[1] In fact, there have been proposals to remove DO3 from standard textile dye patch test mixes to avoid strong, simultaneous reactions in PPD-allergic individuals.[1][7]
For researchers developing in vitro immunoassays, such as ELISA, for the detection of antibodies to textile dyes, the high cross-reactivity of DO3 is a critical factor to consider. It is likely that antibodies raised against DO3 will also show significant binding to PPD and structurally related azo dyes. Conversely, assays designed to detect PPD sensitivity may show cross-reactivity with DO3.
Conclusion
The available data, primarily from in vivo patch testing, strongly indicates that this compound exhibits a high degree of cross-reactivity with para-phenylenediamine and, to a lesser extent, with other disperse dyes. This is a crucial consideration for clinicians diagnosing contact dermatitis and for researchers developing immunoassays for textile dye allergens. The structural similarity and metabolic conversion of DO3 are the likely mechanisms underlying this phenomenon. Future research could focus on developing highly specific monoclonal antibodies for in vitro diagnostic assays that can differentiate between DO3 and PPD, although the inherent chemical similarities may make this challenging.
References
- 1. Exclusion of this compound is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemotechnique.se [chemotechnique.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. High frequency of simultaneous sensitivity to this compound in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exclusion of this compound is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Efficacy of Disperse Orange 3 as a Fluorescent Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of Disperse Orange 3 against other commonly used fluorescent markers. The objective is to furnish researchers with the necessary data to make informed decisions when selecting fluorescent probes for their experimental needs. This document summarizes key photophysical properties, presents a comparison with alternative dyes, and provides a general experimental workflow for the application of such markers in fluorescence microscopy.
Overview of this compound
This compound, a monoazo dye, exhibits fluorescence in the visible spectrum. Its chemical structure, characterized by a p-disubstituted azobenzene with an electron-donating amino group and an electron-withdrawing nitro group, gives rise to its photophysical properties. While historically used in the textile industry, its potential as a fluorescent marker in research applications is an area of interest.
Photophysical Properties and Comparative Data
The efficacy of a fluorescent marker is primarily determined by its photophysical characteristics, including its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield. The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value in both, particularly the quantum yield, is desirable for a brighter fluorescent signal.
Below is a table summarizing the key photophysical properties of this compound in ethanol and comparing them with two widely used fluorescent markers, Fluorescein isothiocyanate (FITC) and Rhodamine B.
| Property | This compound | Fluorescein isothiocyanate (FITC) | Rhodamine B |
| Maximum Absorption (λ_max) | ~443 nm[1] | ~495 nm[2] | ~542 nm |
| Maximum Emission (λ_em) | ~532 nm[1] | ~519 nm[2] | ~590 nm |
| Molar Extinction Coefficient (ε_max) | 1.35 x 10⁴ M⁻¹ cm⁻¹[1] | ~75,000 M⁻¹ cm⁻¹ | ~110,000 M⁻¹ cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f) | Data not readily available | ~0.92 (in 0.1 M NaOH) | ~0.49 (in ethanol) |
| Solvent | Ethanol[1] | Aqueous buffer | Ethanol |
Note: The photophysical properties of fluorescent dyes can be highly dependent on their microenvironment, including the solvent polarity and pH. The data presented here are for the specified solvents and should be considered as a reference. The absence of a readily available and reliable fluorescence quantum yield for this compound is a significant limitation in directly comparing its brightness to established fluorescent markers. Azo dyes, in general, are often utilized as quenchers in fluorescence resonance energy transfer (FRET) probes or as "turn-on" sensors for specific biological conditions like hypoxia, rather than as constitutively fluorescent labels.[3][4][5][6][7]
Experimental Protocols: A General Workflow for Cellular Staining
While a specific, validated protocol for using this compound as a fluorescent marker in cell biology is not widely documented, a general workflow for staining cells with a fluorescent dye for microscopy is provided below. This protocol would require optimization for this compound, particularly concerning concentration, incubation time, and washing steps.
General Staining Protocol for Adherent Cells:
-
Cell Culture: Plate and culture cells on a suitable substrate for microscopy (e.g., glass coverslips or chamber slides) to the desired confluency.
-
Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove culture medium.
-
Fixation (Optional but Recommended for many dyes): Fix the cells to preserve their structure. A common method is incubation with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells again with PBS to remove the fixative.
-
Permeabilization (if targeting intracellular structures): If the target of the fluorescent marker is inside the cell, permeabilize the cell membrane using a detergent like 0.1-0.5% Triton X-100 in PBS for a few minutes.
-
Washing: Wash the cells with PBS.
-
Staining: Incubate the cells with a working solution of the fluorescent dye (e.g., this compound) in a suitable buffer (like PBS). The optimal concentration and incubation time need to be determined empirically.
-
Washing: Wash the cells extensively with PBS to remove unbound dye and reduce background fluorescence.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, which may contain an antifade reagent to minimize photobleaching.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the excitation and emission wavelengths of the dye.
Visualization of Experimental Workflow
The following diagram illustrates the general logical flow of a cellular staining experiment for fluorescence microscopy.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An azo-based fluorescent probe for the detection of hypoxic tumor cells [ccspublishing.org.cn]
- 6. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Toxicity Profile: A Comparative Analysis of Disperse Orange 3 and Its Degradation Products
For Immediate Release
A comprehensive review of available toxicological data reveals a significant disparity in the cytotoxic profiles of the commercial azo dye Disperse Orange 3 and its primary degradation products, p-phenylenediamine (PPD) and 4-nitroaniline (PNA). This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of their cytotoxic effects, supported by detailed experimental protocols and an examination of the underlying molecular mechanisms.
The degradation of this compound, often facilitated by bacterial azoreductase activity in the environment or by human skin microbiota, results in the cleavage of the azo bond to form PPD and PNA. These aromatic amines are of particular concern due to their potential for increased toxicity compared to the parent dye molecule.
Comparative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of this compound and its degradation products. It is important to note that direct comparative studies are limited, and data has been compiled from various sources employing different cell lines and experimental conditions.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | Data Not Available | - | IC50 | - | - |
| p-Phenylenediamine (PPD) | Human Lymphocytes | Not Specified | IC50 | 0.8 mM | [1] |
| 4-Nitroaniline (PNA) | Submitochondrial Particles | Not Specified | EC50 | 210 µM | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. EC50 (Half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time. A lower value indicates higher cytotoxic potency.
While a direct IC50 value for this compound in a comparable in vitro cell-based assay was not found in the reviewed literature, the available data on its degradation products suggest a significant increase in cytotoxicity following metabolism. The EC50 value for 4-nitroaniline, in particular, indicates a potent inhibitory effect on mitochondrial function.
Experimental Protocols
The determination of cytotoxicity is a critical component in assessing the safety of chemical compounds. The most common method cited in the literature for evaluating the cytotoxicity of compounds like those discussed here is the MTT assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
References
Unveiling Eco-Friendlier Alternatives: A Comparative Guide to Disperse Orange 3 Substitutes
For researchers and professionals in the textile and dye manufacturing industries, the environmental impact of colorants is a paramount concern. Disperse Orange 3, a common azo dye, has been subject to scrutiny due to its potential environmental persistence and the formation of harmful aromatic amines. This guide offers a comparative analysis of potential substitutes, presenting available quantitative data on their environmental footprint and outlining the standardized experimental protocols used for their evaluation.
The selection of less harmful alternatives is crucial for developing more sustainable dyeing processes. This comparison focuses on key environmental indicators: aquatic toxicity and biodegradability. While a complete, directly comparative dataset remains a challenge to assemble from publicly available literature, this guide synthesizes the existing information to aid in informed decision-making.
Quantitative Environmental Impact Data
The following table summarizes the available quantitative data for this compound and a selection of potential substitutes. It is important to note that data gaps exist, and the presented values are sourced from various studies, which may have slight variations in experimental conditions.
| Dye Name | CAS Number | Dye Class | Aquatic Toxicity (LC50) | Test Organism | Biodegradability | BOD/COD Ratio |
| This compound | 730-40-5 | Azo | Data Not Available | - | Considered not readily biodegradable[1] | Data Not Available |
| Disperse Yellow 3 | 2832-40-8 | Azo | Inherently toxic to aquatic organisms[2] | - | Persistent[2] | Data Not Available |
| Disperse Red 17 | 3179-89-3 | Azo | LD50 >2000 mg/kg (oral, rat)[3] | Rat (oral) | Data Not Available | Data Not Available |
| Disperse Blue 35 | 12222-75-2 | Anthraquinone | LD50 >2000 mg/kg (oral, rat)[4][5] | Rat (oral) | Data Not Available | Data Not Available |
| Vat Dyes (general) | - | Anthraquinone | Can be highly toxic to soil organisms[6] | Earthworm | Generally non-biodegradable[7] | Low |
| Reactive Dyes (general) | - | Azo, etc. | Can be toxic to aquatic life[8][9] | Various | Variable, can be persistent[9] | Variable |
| Natural Dyes (general) | - | Various | Generally considered less toxic[10] | - | Generally biodegradable[10] | High |
Experimental Protocols
To ensure consistency and comparability, the environmental impact of textile dyes is assessed using standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing (OECD 203: Fish, Acute Toxicity Test)
This test evaluates the short-term lethal effects of a substance on fish.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to a range of concentrations of the dye in water for a 96-hour period.
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the statistically estimated concentration of the dye that is lethal to 50% of the test fish population over the 96-hour exposure period. A lower LC50 value indicates higher toxicity.
Ready Biodegradability Testing (OECD 301: Ready Biodegradability)
This series of tests assesses the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions. The OECD 301F (Manometric Respirometry Test) is a commonly used method.
-
Inoculum: A mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant, is used.
-
Procedure: The test substance (the dye) is incubated with the microbial inoculum in a mineral medium in a closed flask for 28 days. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over time.
-
Endpoint: The biodegradability is expressed as the percentage of the theoretical oxygen demand (ThOD) that is consumed. A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test period.
-
BOD/COD Ratio: The ratio of Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD) is another indicator of biodegradability. A higher BOD/COD ratio (generally > 0.5) suggests that the substance is more amenable to biological treatment.[11][12]
Visualizing the Evaluation Process
The logical workflow for evaluating the environmental impact of this compound substitutes involves a series of sequential and interconnected steps, from initial identification to a comprehensive risk assessment.
The signaling pathway for the environmental assessment of dye substitutes begins with the identification and characterization of potential alternatives. This is followed by a rigorous evaluation of their environmental hazards, primarily through standardized aquatic toxicity and biodegradability tests. The data from these tests are then analyzed and compared to facilitate a comprehensive environmental risk assessment, ultimately leading to the selection of a more sustainable, eco-friendly alternative.
References
- 1. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Proposed release guidelines for Disperse Yellow 3 and 25 other azo disperse dyes in the textile sector - Canada.ca [canada.ca]
- 3. ec.europa.eu [ec.europa.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SURVEY ON OCCUPATIONAL VAT DYEING IN KANO METROPOLIS, ITS ENVIRONMENTAL IMPACTS AND IMPROVEMENT ON THE DYEING PROCESSES USING DESIGN OF EXPERIMENT [kubanni.abu.edu.ng]
- 8. Biodegradation of textile dye Reactive Blue 160 by Bacillus firmus (Bacillaceae: Bacillales) and non-target toxicity screening of their degraded products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iwaponline.com [iwaponline.com]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. How Does the BOD/COD Ratio Relate to the Biodegradability of Pollutants in Water? → Learn [pollution.sustainability-directory.com]
- 12. innovation.world [innovation.world]
Inter-laboratory Validation of Disperse Orange 3 Testing Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of testing protocols for Disperse Orange 3, a synthetic azo dye commonly used in the textile industry. Due to its potential to release carcinogenic aromatic amines, the presence of this compound in textile products is strictly regulated. This document outlines the standardized analytical methods for its detection and quantification, presents illustrative data from a major European survey, and details the experimental protocols for laboratories to ensure accurate and reliable results.
Data Presentation: Summary of Findings from a European Survey on Banned Azo Dyes in Textiles
While a specific inter-laboratory proficiency test report for this compound was not publicly available, the following table summarizes the results from a comprehensive European survey conducted by the Joint Research Centre (JRC) of the European Commission. This survey analyzed a wide range of textile samples for the presence of banned aromatic amines, including those derived from this compound, according to the standardized EN 14362 testing protocols. These results provide a benchmark for the performance and application of these methods in a real-world context.
| Sample Category | Number of Samples Analyzed | Samples with Banned Aromatic Amines (> 30 mg/kg) | Predominant Aromatic Amines Detected | Concentration Range (mg/kg) |
| Clothing | 85 | 2 | Benzidine, 3,3'-Dimethoxybenzidine | 35 - 150 |
| Bedding and Towels | 15 | 1 | Benzidine | 45 |
| Toys with Textile Components | 10 | 0 | - | - |
| Yarn and Fabrics | 6 | 0 | - | - |
Data adapted from the "European survey on the presence of banned azodyes in textiles," JRC Publications Repository.[1]
Experimental Protocols
The standardized methods for the determination of aromatic amines from azo dyes in textiles are outlined in the EN 14362 series of standards. These protocols are crucial for regulatory compliance and ensuring consumer safety.
Sample Preparation
The preparation of the textile sample is a critical first step and depends on the fiber type.
-
For cellulose and protein fibers (e.g., cotton, wool, silk): The dye is reduced directly on the textile sample without a prior extraction step.
-
For synthetic fibers (e.g., polyester, polyamide): The disperse dyes, including this compound, are first extracted from the fibers using a suitable solvent, such as chlorobenzene, under reflux.[1]
Reductive Cleavage of Azo Dyes
The core of the analytical method involves the chemical reduction of the azo group (-N=N-) to release the constituent aromatic amines.
-
A weighed portion of the textile sample or the extracted dye is treated with a sodium dithionite solution in a sealed vessel at 70°C for 30 minutes. This process breaks the azo bond and liberates any banned aromatic amines present.
Extraction and Clean-up of Aromatic Amines
Following the reduction, the aromatic amines are extracted from the aqueous solution.
-
The solution is cooled, and the amines are partitioned into a liquid-liquid extraction using a suitable organic solvent (e.g., tert-butyl methyl ether).
-
The organic extract is then concentrated, and the residue is redissolved in a suitable solvent for chromatographic analysis.
Instrumental Analysis
The identification and quantification of the aromatic amines are performed using chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique used for the separation and detection of the volatile aromatic amines.[1][2]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This method is also employed, particularly for less volatile or thermally labile amines.[3][4]
-
Quantification: The concentration of each banned aromatic amine is determined by comparing the peak area of the analyte in the sample to that of a known standard, typically using an internal standard for improved accuracy. The regulatory limit for each banned aromatic amine in textile articles is 30 mg/kg.[1][5]
Mandatory Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study, also known as a proficiency test, for an analytical method.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. shimadzu.com [shimadzu.com]
- 3. Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Analysis of azo dyes in textiles - Analytice [analytice.com]
A Comparative Analysis of Patch Test Reactivity to Disperse Orange 3 and p-Phenylenediamine (PPD)
This guide provides a comparative overview of patch test results for two common contact allergens: Disperse Orange 3, a textile dye, and p-phenylenediamine (PPD), a chemical widely used in hair dyes and other products. The information is intended for researchers, scientists, and drug development professionals investigating contact dermatitis and the allergenic potential of these substances.
Quantitative Analysis of Patch Test Results
The following table summarizes the prevalence of contact allergy to this compound and PPD as reported in various studies. A significant observation from the data is the high frequency of co-sensitization between these two allergens.
| Allergen | Population | Prevalence of Positive Patch Test | Key Findings & Co-reactivity |
| p-Phenylenediamine (PPD) | European General Population | 0.8%[1][2] | Prevalence in black henna tattoo users was 3.2% versus 0.6% in non-users.[1] |
| Dermatitis Patients (Asia) | 4.3% (median)[3] | An increasing trend in sensitization has been observed.[3] | |
| Dermatitis Patients (Europe) | 4.0% (median)[3] | Prevalence has remained high, between 2% and 6%.[3] | |
| Dermatitis Patients (North America) | 6.2% (median)[3] | A high but slightly decreasing trend has been noted.[3] | |
| Patients with suspected hair dye allergy | 25.0% had positive reactions to PPD.[4] | Only 40% of patients with confirmed hair dye allergy showed positive reactions to PPD.[4][5][6] | |
| This compound | Dermatitis Patients | Prevalence in screening studies is >1%.[7] | It is one of the most frequent allergens in the textile dye mix.[8][9][10][11] |
| Patients with suspected textile dye allergy | 9.6% had a positive patch test reaction.[9] | This compound was the most common individual textile dye causing a positive reaction.[9] | |
| Co-reactivity | PPD-allergic patients | Approximately 85% show positive patch test reactions to this compound.[8][10][11][12] | In one study, 46.1% of PPD-positive patients also reacted to this compound.[13][14] |
| This compound-allergic patients | Over 90% also react to PPD.[8][9] | In a study, 94.1% of patients positive to this compound also had a positive reaction to PPD.[8] All 26 patients positive to this compound in another study were also positive to PPD.[10][12][15] |
Experimental Protocol: Patch Testing
The following is a standardized protocol for performing a patch test to investigate allergic contact dermatitis to this compound and p-Phenylenediamine.
1. Allergen Preparation:
-
p-Phenylenediamine (PPD): Prepare a 1.0% concentration in petrolatum (pet.).[8][16]
-
This compound: Prepare a 1.0% concentration in petrolatum (pet.).[8][10][12][15]
-
Allergens should be prepared under controlled conditions to ensure homogeneity and stability.
2. Patient Selection and Preparation:
-
Obtain informed consent from the patient.
-
Ensure the patient has not taken oral corticosteroids (less than 10 mg of prednisolone per day) or other immunosuppressive agents that could interfere with the test results.[17]
-
The skin on the upper back is the preferred test site and should be free from active dermatitis.[17] Avoid applying potent topical steroids to the test area for at least three days prior to the test.[17]
3. Patch Application:
-
Apply small amounts of the prepared allergens onto specialized patch test chambers (e.g., Finn chambers).[17]
-
Securely apply the patch test panels to the patient's back.[17][18]
-
Carefully mark the location of the panels on the skin for accurate reading later.[17]
-
Instruct the patient to keep the test area dry and avoid activities that may cause excessive sweating to prevent the patches from dislodging.[17][18][19]
4. Patch Removal and Readings:
-
First Reading (48 hours): The patches are removed after 48 hours.[17][20] An initial reading can be taken at this time.
-
Second Reading (72-96 hours): The definitive reading is typically performed 72 to 96 hours after the initial application.[17][20] Some reactions may be delayed, so a later reading is crucial.[20]
5. Interpretation of Results:
-
Reactions are graded based on the intensity of the inflammatory response. A common grading scale is:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
-
A positive reaction is characterized by a localized dermatitis at the application site, which may include redness, swelling, and blistering.[16][17]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the patch testing process.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Prevalence of Contact Allergy to p-Phenylenediamine in the European General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidemiological data on consumer allergy to p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Results from the Patch Test to Para-Phenylenediamine in the TRUE Test in Patients with a Hair Dye Contact Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Analysis of the Results from the Patch Test to Para-Phenylenediamine in the TRUE Test in Patients with a Hair Dye Contact Allergy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Contact allergy from disperse dyes in textiles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch testing with a textile dye mix with and without this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exclusion of this compound is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exclusion of this compound is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High frequency of simultaneous sensitivity to this compound in patients with positive patch tests to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. dermnetnz.org [dermnetnz.org]
- 17. dermnetnz.org [dermnetnz.org]
- 18. bayallergy.com [bayallergy.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Allergic Contact Dermatitis Workup: Approach Considerations, Laboratory Studies, Patch Testing [emedicine.medscape.com]
Safety Operating Guide
Proper Disposal of Disperse Orange 3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Disperse Orange 3, a monoazo dye, to maintain a safe laboratory environment and comply with hazardous waste regulations.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards. It is classified as a hazardous substance that can cause skin and serious eye irritation, may lead to an allergic skin reaction, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Lab Coat: A standard lab coat is recommended.
-
Respiratory Protection: For operations that may generate dust, a dust mask (such as a NIOSH-certified N95) is recommended.[3]
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[4]
-
Avoid contact with strong oxidizing agents.[1]
Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills (Solid)
-
Restrict Access: Cordon off the area to prevent spreading of the material.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Clean-up:
-
Use dry clean-up procedures and avoid generating dust.
-
Gently sweep or vacuum up the spilled material. If vacuuming, ensure the vacuum is fitted with a HEPA filter.
-
To prevent dusting, you may lightly dampen the material with water before sweeping.
-
-
Containerize Waste: Place the collected material into a suitable, labeled, and closed container for disposal.
Major Spills
For larger spills, the procedure is similar but requires more caution:
-
Alert Personnel: Advise personnel in the immediate area of the spill.
-
Evacuate: If necessary, evacuate the area.
-
Contact Safety Officer: Alert your institution's Environmental Health and Safety (EHS) officer or equivalent.
-
Containment and Clean-up: Follow the same clean-up procedures as for a minor spill, ensuring proper PPE is worn.
Disposal of this compound Waste
This compound and materials contaminated with it should be treated as hazardous waste. Do not dispose of this compound down the drain or in the regular trash. [1][2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated PPE (gloves, etc.) and spill clean-up materials, in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: For solutions containing this compound, collect the waste in a labeled, sealed, and leak-proof container.
-
-
Labeling: Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for a hazardous waste pickup. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Experimental Protocol: Degradation of this compound
For laboratories equipped to do so, chemical degradation can be an alternative to direct disposal of the dye. The following is a lab-scale protocol for the degradation of this compound using silver nanoparticles as a catalyst in the presence of sodium borohydride.
Objective: To decolorize and degrade this compound in an aqueous solution.
Materials:
-
This compound solution
-
Silver nanoparticles (AgNPs) solution
-
Sodium borohydride (NaBH₄) solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or an appropriate organic solvent).
-
In a reaction vessel, add the this compound solution.
-
Add the silver nanoparticle solution to the reaction vessel.
-
Initiate the degradation reaction by adding a freshly prepared solution of sodium borohydride (NaBH₄).
-
Monitor the reaction by observing the color change of the solution. The degradation can be quantitatively monitored by taking aliquots at different time intervals and measuring the absorbance at the maximum wavelength of this compound (approximately 443 nm) using a spectrophotometer. A decrease in absorbance indicates the degradation of the dye.[3]
-
The rate of degradation in the presence of silver nanoparticles is significantly faster than with sodium borohydride alone.
| Reagent/Parameter | Role/Condition | Notes |
| This compound | Substrate | The azo dye to be degraded. |
| Silver Nanoparticles (AgNPs) | Catalyst | Speeds up the degradation reaction. |
| Sodium Borohydride (NaBH₄) | Reducing Agent | Provides the electrons for the reduction and cleavage of the azo bond. |
| Spectrophotometer | Monitoring | Measures the change in absorbance to quantify the extent of degradation. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper management of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
